molecular formula C29H52N8O13 B609614 N-(NHS-PEG3)-N-bis(PEG3-azide) CAS No. 2182602-16-8

N-(NHS-PEG3)-N-bis(PEG3-azide)

カタログ番号: B609614
CAS番号: 2182602-16-8
分子量: 720.78
InChIキー: KTZGSTOKLAFFIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched PEG derivative with two terminal azide groups and a terminal NHS ester. The azide groups enable PEGylation via Click Chemistry. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZGSTOKLAFFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N8O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene glycol (PEG) linker, N-(NHS-PEG3)-N-bis(PEG3-azide). We will delve into its core chemical principles, provide detailed experimental protocols for its application, and offer expert insights into the strategic considerations for its use in constructing complex bioconjugates, particularly in the realm of targeted therapeutics and diagnostics.

Introduction: The Power of Trifunctionality in Bioconjugation

In the sophisticated landscape of modern drug development and biological research, the ability to create precisely defined molecular architectures is paramount. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is a cornerstone of this endeavor.[1] Trifunctional linkers, such as N-(NHS-PEG3)-N-bis(PEG3-azide), represent a significant advancement in this field, offering a versatile platform for creating complex, multi-component systems.[2][3]

This branched PEG derivative possesses three distinct reactive functionalities: one N-hydroxysuccinimide (NHS) ester and two azide groups.[2][4] This unique arrangement allows for a sequential and controlled conjugation strategy, enabling the attachment of up to three different molecules to a central scaffold. The inclusion of discrete PEG3 spacers enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance.[5][6] These properties make N-(NHS-PEG3)-N-bis(PEG3-azide) an invaluable tool for applications such as:

  • Antibody-Drug Conjugates (ADCs): Enabling the attachment of both a targeting antibody and multiple drug payloads.[7][8]

  • Targeted Drug Delivery: Facilitating the construction of nanoparticles and other delivery vehicles with both targeting ligands and therapeutic agents.[1][5]

  • Diagnostics and Imaging: Allowing for the dual labeling of biomolecules with reporter molecules and affinity tags.[5]

  • Multivalent Bioconjugates: Creating constructs with multiple copies of a molecule to enhance binding avidity.[3]

This guide will provide the foundational knowledge and practical protocols necessary to harness the full potential of this powerful trifunctional linker.

Core Chemistry: Understanding the Reactive Moieties

The utility of N-(NHS-PEG3)-N-bis(PEG3-azide) stems from the distinct and well-characterized reactivity of its functional groups: the NHS ester and the two azide groups.

The Amine-Reactive NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for reacting with primary amines, such as the side chain of lysine residues and the N-terminus of proteins and peptides. The reaction, a nucleophilic acyl substitution, proceeds readily under mild, near-neutral to slightly alkaline pH conditions (pH 7.2-8.5) to form a stable and irreversible amide bond.[9]

It is crucial to be mindful of the hydrolytic instability of the NHS ester, especially at higher pH.[10] Therefore, solutions of the linker should be prepared fresh, and reactions should be performed in amine-free buffers to avoid competing reactions.[11]

Diagram: NHS Ester Reaction with a Primary Amine

NHS_Ester_Reaction Linker R-C(=O)O-NHS react + arrow pH 7.2-8.5 Linker->arrow Biomolecule H₂N-Protein Biomolecule->arrow Conjugate R-C(=O)NH-Protein arrow->Conjugate NHS_byproduct NHS arrow->NHS_byproduct +

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

The Bioorthogonal Azide Groups

The two azide (N₃) groups on the linker are key for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] Azides are particularly useful because they are bioorthogonal, meaning they do not react with functional groups typically found in biological systems.[12] This allows for highly specific labeling, even in complex biological mixtures.

The most common reaction involving azides is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable triazole ring.[6] Alternatively, for applications where copper cytotoxicity is a concern, strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed, which utilizes a strained cyclooctyne (e.g., DBCO) and does not require a metal catalyst.[13]

Diagram: Azide-Alkyne Click Chemistry

Azide_Alkyne_Reaction Azide R-N₃ react + arrow Cu(I) catalyst Azide->arrow Alkyne R'-C≡CH Alkyne->arrow Triazole R-Triazole-R' arrow->Triazole

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.

Quantitative Data Summary

The following tables provide key quantitative data to aid in the design of experiments using N-(NHS-PEG3)-N-bis(PEG3-azide).

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Weight720.78 g/mol [10]
Molecular FormulaC₂₉H₅₂N₈O₁₃[10]
Purity>90% (typically >95%)[10]
Storage-20°C, sealed, dry[4]
SolubilitySoluble in DMSO, DMF

Table 2: Recommended Reaction Conditions

ReactionParameterRecommended RangeRationale & Key ConsiderationsSource
NHS Ester Conjugation pH7.2 - 8.5Balances amine reactivity with NHS ester hydrolysis. Lower pH slows the reaction, while higher pH increases hydrolysis.[9][10]
Molar Excess of Linker10-50 foldDependent on the concentration of the biomolecule. Dilute solutions require a higher excess.[4]
TemperatureRoom Temperature or 4°CRoom temperature for faster reaction (30-60 min), 4°C for longer incubations (2-4 hours) to minimize protein degradation.[4]
BufferAmine-free (e.g., PBS, HEPES)Avoids competition with the target biomolecule.
CuAAC Click Chemistry CatalystCopper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)Catalyzes the cycloaddition reaction.[6]
LigandTBTA or THPTAStabilizes the Cu(I) catalyst and improves reaction efficiency.[6]
SolventAqueous buffers, often with a co-solvent like DMSO or DMFDepends on the solubility of the alkyne-modified molecule.[6]
TemperatureRoom TemperatureTypically proceeds efficiently at ambient temperature.[6]

Experimental Protocols

The trifunctional nature of N-(NHS-PEG3)-N-bis(PEG3-azide) allows for a sequential conjugation strategy, which is critical for constructing well-defined, multi-component bioconjugates.

Diagram: Sequential Conjugation Workflow

Sequential_Conjugation cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Click Chemistry A Biomolecule 1 (Amine-containing) C Reaction at pH 7.2-8.5 A->C B N-(NHS-PEG3)-N-bis(PEG3-azide) B->C D Purification (e.g., SEC) C->D E Azide-functionalized Biomolecule 1 D->E H CuAAC or SPAAC Reaction E->H F Alkyne-modified Biomolecule 2 F->H G Alkyne-modified Biomolecule 3 G->H I Final Purification H->I J Trifunctional Conjugate I->J

Caption: A typical sequential conjugation workflow using N-(NHS-PEG3)-N-bis(PEG3-azide).

Step 1: NHS Ester Conjugation to an Amine-Containing Biomolecule

This protocol details the initial reaction of the NHS ester with a primary amine on a biomolecule, such as a protein or antibody.

Materials:

  • N-(NHS-PEG3)-N-bis(PEG3-azide)

  • Amine-containing biomolecule (e.g., antibody at 1-10 mg/mL)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)

Procedure:

  • Biomolecule Preparation: Ensure the biomolecule is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • Linker Solution Preparation: Immediately before use, dissolve a small amount of N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO or DMF to a stock concentration of 10 mM.[11] Causality: Preparing the linker solution fresh is critical as the NHS ester is moisture-sensitive and will hydrolyze over time, rendering it inactive.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the linker solution to the biomolecule solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to prevent denaturation of the biomolecule.[11] Expertise & Experience: The optimal molar excess of the linker will depend on the concentration of the biomolecule and the desired degree of labeling. A higher excess may be required for dilute protein solutions.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[4]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[4] Trustworthiness: This step is crucial to prevent non-specific reactions in subsequent steps.

  • Purification: Remove the excess linker and byproducts using an appropriate purification method such as a desalting SEC column or dialysis. The choice of method will depend on the scale of the reaction and the properties of the biomolecule.[4][14] This yields the azide-functionalized biomolecule intermediate.

Step 2: Azide-Alkyne Click Chemistry

This protocol outlines the subsequent reaction of the azide-functionalized intermediate with alkyne-modified molecules.

Materials:

  • Azide-functionalized biomolecule from Step 1

  • Alkyne-modified molecule(s) of interest

  • For CuAAC:

    • Copper (II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA for aqueous solutions)

  • For SPAAC:

    • DBCO- or BCN-modified molecule

  • Reaction buffer (e.g., PBS)

  • Purification system (e.g., SEC, affinity chromatography)

Procedure (for CuAAC):

  • Reactant Preparation: Prepare stock solutions of the alkyne-modified molecule(s), CuSO₄, sodium ascorbate, and THPTA ligand.

  • Reaction Setup: In a reaction vessel, combine the azide-functionalized biomolecule, the alkyne-modified molecule(s) (in slight molar excess to the number of azide groups), and the THPTA ligand.

  • Initiation: Initiate the reaction by adding CuSO₄ followed by sodium ascorbate. The final concentrations of the catalyst components should be optimized for the specific reaction but are typically in the low millimolar range.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

  • Purification: Purify the final trifunctional conjugate to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved through SEC, affinity chromatography (if applicable), or dialysis.[14]

Characterization of the Final Conjugate

Thorough characterization of the final conjugate is essential to ensure its purity, homogeneity, and functionality. A combination of analytical techniques is often required.[1]

Table 3: Recommended Characterization Techniques

TechniquePurposeExpected OutcomeSource
SDS-PAGE Assess conjugation efficiency and purityA shift in the molecular weight of the biomolecule corresponding to the addition of the linker and other molecules.[13]
Size-Exclusion Chromatography (SEC) Determine purity and detect aggregationA single, well-defined peak for the purified conjugate.[14]
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirm the molecular weight of the conjugate and determine the degree of labelingThe measured mass should correspond to the theoretical mass of the conjugate.[14]
UV-Vis Spectroscopy Quantify the degree of labeling (if a chromophore is attached)Measurement of absorbance at specific wavelengths can be used to calculate the ratio of the attached molecules to the biomolecule.[1]
Functional Assays Assess the biological activity of the conjugateThe conjugate should retain the desired biological activity of its components (e.g., antibody binding, enzyme activity).[2]

Troubleshooting

Table 4: Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low NHS Ester Conjugation Efficiency - Hydrolyzed NHS ester- Competing amine-containing buffer- Insufficient molar excess of linker- Low pH of reaction buffer- Prepare linker solution fresh immediately before use.- Use an amine-free buffer (e.g., PBS, HEPES).- Increase the molar excess of the linker.- Ensure the reaction buffer pH is between 7.2 and 8.5.
Low Click Chemistry Yield - Inactive copper catalyst (for CuAAC)- Insufficient alkyne-modified molecule- Steric hindrance- Use fresh catalyst and ligand solutions. Ensure proper reduction of Cu(II) to Cu(I).- Increase the molar excess of the alkyne-modified molecule.- Consider a longer PEG spacer on the alkyne-modified molecule.
Precipitation of the Conjugate - Aggregation due to high degree of labeling or hydrophobic modifications- Denaturation of the biomolecule- Reduce the molar excess of the linker to achieve a lower degree of labeling.- Ensure the final concentration of organic solvent is low.- Perform the reaction at a lower temperature (4°C).
Heterogeneous Final Product - Incomplete reaction- Side reactions- Inefficient purification- Increase reaction time or optimize reaction conditions.- Ensure proper quenching of the NHS ester reaction.- Use a high-resolution purification method (e.g., HPLC-SEC).

Conclusion

N-(NHS-PEG3)-N-bis(PEG3-azide) is a powerful and versatile trifunctional linker that enables the construction of complex and well-defined bioconjugates. By understanding the distinct chemistries of its NHS ester and azide functionalities, and by employing a controlled, sequential conjugation strategy, researchers can create novel molecular entities for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this advanced bioconjugation reagent.

References

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Omega. [Link]

  • Application of a Trifunctional Reactive Linker for the Construction of Antibody-Drug Hybrid Conjugates. (2011). Bioconjugate Chemistry. [Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2017). Polymer Chemistry. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia, LLC. [Link]

  • Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. (2016). Organic & Biomolecular Chemistry. [Link]

  • A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly. (2019). Polymer Chemistry. [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles. (2024). MDPI. [Link]

  • Synthesis and Characterization of Mono-, Di-, and Tri-Polyethylene Glycol Chlorin e6 Conjugates for the Photokilling of Human Ovarian Cancer Cells. (2015). ACS Omega. [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021). International Journal of Molecular Sciences. [Link]

  • Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]

  • N-(NHS-PEG3)-N-bis(PEG3-azide). MySkinRecipes. [Link]

Sources

An In-depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide): A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Molecular Assembly

In the intricate landscape of drug development and molecular biology, the ability to selectively and stably connect different molecular entities is paramount. N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a sophisticated and versatile tool, meticulously designed to address this need. This technical guide provides an in-depth exploration of its chemical architecture, functional capabilities, and practical applications, offering researchers and drug development professionals a comprehensive understanding of how to leverage this powerful heterobifunctional linker.

At its core, N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched polyethylene glycol (PEG) derivative engineered with distinct reactive moieties at its termini.[1] This strategic design incorporates an N-hydroxysuccinimide (NHS) ester and two azide groups, enabling a two-step, orthogonal conjugation strategy.[2][3] The embedded PEG linkers are not merely spacers; they are crucial for enhancing the solubility, biocompatibility, and pharmacokinetic properties of the resulting conjugates.[4][5] This guide will dissect the causality behind the experimental choices when using this linker, providing not just protocols, but a framework for rational and self-validating experimental design.

Deconstructing the Molecular Architecture: Form and Function

The efficacy of N-(NHS-PEG3)-N-bis(PEG3-azide) lies in the synergistic interplay of its three key components: the NHS ester, the branched PEG backbone, and the terminal azide groups.

The Amine-Reactive Anchor: The NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for reacting with primary amines (-NH2), such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides.[6][7] This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[8] The reaction is highly pH-dependent, with optimal reactivity occurring in the slightly alkaline range of pH 7.2 to 8.5.[6][7] Below this range, the primary amine is protonated and thus less nucleophilic, while at higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, a competing reaction that reduces conjugation efficiency.[7]

The Biocompatible Scaffold: The Branched PEG Linker

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to serve as flexible, hydrophilic spacers.[4] The PEG chains in N-(NHS-PEG3)-N-bis(PEG3-azide) enhance the water solubility of the linker and the subsequent conjugate, which is particularly beneficial when working with hydrophobic molecules.[5][9] Furthermore, PEGylation is a well-established strategy to reduce the immunogenicity of biomolecules and improve their in vivo stability by shielding them from enzymatic degradation.[4] The branched nature of this specific linker provides a unique three-dimensional architecture that can further minimize steric hindrance between conjugated molecules.[2]

The Bioorthogonal Handles: The Dual Azide Groups

The two terminal azide groups (-N3) are the gateways to the powerful realm of "click chemistry."[10] Specifically, they are poised to participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction.[11][12] This reaction forms a stable triazole linkage with a molecule containing a terminal alkyne.[13] The term "bioorthogonal" signifies that the azide and alkyne groups are essentially inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds with exceptional specificity.[13] The presence of two azide groups offers the potential for creating multivalent constructs, allowing for the attachment of two alkyne-modified molecules.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of a representative N-(NHS-PEG3)-N-bis(PEG3-azide) molecule. Note that slight variations may exist between suppliers.

PropertyValueSource
Chemical Formula C29H52N8O13[1][2][14]
Molecular Weight 720.78 g/mol [1][2]
Purity ≥95%[2]
Storage Conditions -20°C, sealed, dry, and protected from light[10][14]
Appearance Colorless to light yellow liquid[10]
Solubility Soluble in DMSO and DMF[15][16]

Visualizing the Chemical Structure

The following diagram illustrates the chemical structure of N-(NHS-PEG3)-N-bis(PEG3-azide).

Caption: Chemical structure of N-(NHS-PEG3)-N-bis(PEG3-azide).

Experimental Workflows and Protocols

The dual functionality of N-(NHS-PEG3)-N-bis(PEG3-azide) allows for a sequential conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. Then, the azide groups are used to conjugate alkyne-modified molecules via click chemistry.

Workflow for Two-Step Bioconjugation

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Click Chemistry A Amine-containing Molecule (e.g., Protein) C Azide-Activated Molecule A->C pH 7.2-8.5 Stable Amide Bond Formation B N-(NHS-PEG3)-N-bis(PEG3-azide) E Final Conjugate C->E Cu(I) Catalyst Stable Triazole Linkage D Alkyne-modified Molecule (e.g., Drug, Dye)

Caption: Sequential bioconjugation workflow.

Detailed Protocol 1: NHS Ester Labeling of a Protein

This protocol provides a general guideline for labeling a protein with N-(NHS-PEG3)-N-bis(PEG3-azide). Optimization may be required for specific proteins and applications.

Causality Behind Choices:

  • Buffer: An amine-free buffer such as PBS at a pH of 7.2-8.0 is chosen to prevent competition with the target amine groups and to balance reactivity with NHS ester stability.[16]

  • Solvent: The linker is first dissolved in a water-miscible organic solvent like DMSO or DMF because it may have limited solubility in aqueous buffers.[6][15] It is crucial to use anhydrous, amine-free DMF to prevent premature hydrolysis or reaction of the NHS ester.[6]

  • Molar Excess: A 10-20 fold molar excess of the linker to the protein is a common starting point to ensure efficient labeling.[16] This ratio should be optimized to achieve the desired degree of labeling.

  • Reaction Time and Temperature: The reaction is typically performed at room temperature for 1-2 hours or at 4°C overnight.[15] Lower temperatures can help to minimize hydrolysis of the NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • N-(NHS-PEG3)-N-bis(PEG3-azide)

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to room temperature before opening to prevent moisture condensation.[16]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[15] Do not store the reconstituted linker.[16]

  • Labeling Reaction:

    • Add the calculated volume of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[15]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[15][17]

  • Quenching the Reaction:

    • Add quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[15]

Detailed Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide-activated protein (from Protocol 1) to an alkyne-modified molecule.

Causality Behind Choices:

  • Catalyst System: The active catalyst is Cu(I), which is generated in situ from a Cu(II) salt (like CuSO4) using a reducing agent such as sodium ascorbate.[11][18] This avoids the instability of Cu(I) salts.[18]

  • Ligand: A copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is used to stabilize the Cu(I) oxidation state, improve reaction efficiency, and reduce copper-mediated cytotoxicity in biological applications.[18]

  • Stoichiometry: An excess of the alkyne-containing molecule is often used to drive the reaction to completion.[18]

Materials:

  • Azide-activated protein (from Protocol 1) in an appropriate buffer

  • Alkyne-modified molecule

  • Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • THPTA ligand solution (e.g., 100 mM in water)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a microcentrifuge tube, combine the azide-activated protein and the alkyne-modified molecule.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-complex the copper by mixing the CuSO4 solution with the THPTA ligand solution.[18] A 1:2 to 1:5 molar ratio of Cu(II) to ligand is common.[18] Let this mixture stand for a few minutes.

    • Add the copper-ligand complex to the protein-alkyne mixture.[18]

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.[18]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[18] The reaction progress can be monitored by appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the final conjugate using methods suitable for the specific biomolecule, such as size exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst, excess reagents, and byproducts.

Applications in Research and Drug Development

The unique properties of N-(NHS-PEG3)-N-bis(PEG3-azide) make it a valuable reagent in a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the specificity of the antibody for targeted cancer therapy.[19][20][21] The NHS ester reacts with lysine residues on the antibody, and the azide groups can be used to attach alkyne-modified drug molecules.[19]

  • Development of Multivalent Bioconjugates: The two azide groups allow for the creation of constructs with two attached molecules, which can be useful for increasing avidity to a target or for creating bifunctional molecules.

  • Surface Modification: This linker can be used to functionalize surfaces of nanoparticles, liposomes, or other materials for targeted drug delivery or diagnostic applications.[3][20] The NHS ester can react with amine-functionalized surfaces, presenting azide groups for subsequent click chemistry.

  • Fluorescent Labeling and Imaging: Fluorophores with alkyne modifications can be "clicked" onto azide-activated biomolecules for use in cellular imaging and diagnostic assays.[20]

Conclusion: A Versatile Tool for Precision Bioconjugation

N-(NHS-PEG3)-N-bis(PEG3-azide) is a powerful and versatile heterobifunctional linker that provides researchers with a high degree of control over the creation of complex bioconjugates. By understanding the distinct reactivity of its NHS ester and azide functional groups, and by carefully controlling the reaction conditions, scientists can generate well-defined and highly functional molecules for a wide range of applications in drug development, diagnostics, and fundamental research. The inherent properties of the PEG backbone further enhance the utility of this linker by improving the biophysical characteristics of the final conjugate. As the demand for more sophisticated and targeted therapeutics and research tools continues to grow, the importance of precisely engineered linkers like N-(NHS-PEG3)-N-bis(PEG3-azide) will undoubtedly increase.

References

  • N-NHS-PEG3-N-bisPEG3-azide, CAS 2182602-16-8. (n.d.). AxisPharm. Retrieved from [Link]

  • N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). MySkinRecipes. Retrieved from [Link]

  • NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved from [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. Retrieved from [Link]

  • Cavity Click Chemistry: Cavity-Catalyzed Azide–Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications. Retrieved from [Link]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021, June 20). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024, September 24). AxisPharm. Retrieved from [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved from [Link]

  • Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

  • Azide PEG Succinimidyl Carboxymethyl Ester. (n.d.). JenKem Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide): A Versatile Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Advantage of a Branched, Heterotrifunctional Linker

In the landscape of modern drug development and biological research, the ability to precisely link different molecular entities is paramount. N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a sophisticated tool in the bioconjugation chemist's arsenal, offering a unique branched architecture that facilitates the creation of complex molecular constructs. This guide provides an in-depth exploration of the core properties, mechanisms of action, and diverse applications of this versatile linker, tailored for researchers, scientists, and drug development professionals.

At its core, N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterotrifunctional molecule featuring a central nitrogen atom from which three polyethylene glycol (PEG) chains emanate. One chain is terminated with an N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group. The other two chains are capped with azide functionalities, which are bioorthogonal handles for "click chemistry" reactions. This distinct trifurcated design, coupled with the inherent benefits of PEGylation, opens avenues for novel molecular engineering in fields such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced diagnostic agents. The PEG spacers not only enhance the solubility and biocompatibility of the resulting conjugates but also provide spatial separation between the linked molecules, which can be critical for maintaining their biological activity.[1][2]

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of N-(NHS-PEG3)-N-bis(PEG3-azide) is fundamental to its effective application. These properties dictate its handling, reactivity, and the characteristics of the final conjugate.

PropertyValueSource(s)
Chemical Formula C₂₉H₅₂N₈O₁₃[3][4][5]
Molecular Weight 720.77 g/mol [3][4][5]
CAS Number 2182602-16-8[3][5]
Appearance Solid powder or liquid[3][6]
Purity Typically >95%[3]
Solubility Soluble in organic solvents such as DMSO and DMF. Limited solubility in aqueous buffers.[7][8]
Storage Conditions Store at -20°C, protected from moisture and light.[3][4] For long-term storage (months to years), maintain at -20°C. For short-term storage (days to weeks), 0-4°C is acceptable.[3]

Note on Stability: The NHS ester moiety is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. Therefore, it is crucial to handle the reagent in a dry environment and prepare solutions immediately before use.[9]

Synthesis and Quality Control: A Conceptual Overview

While the precise, proprietary synthesis of N-(NHS-PEG3)-N-bis(PEG3-azide) is typically not disclosed by commercial suppliers, a plausible synthetic strategy can be conceptualized based on established methods for creating branched and heterobifunctional PEG linkers.[][11][12][13] A general approach would likely involve the use of a trifunctional core molecule that allows for the orthogonal introduction of the NHS ester and azide functionalities.

A potential synthetic workflow could be envisioned as follows:

G A Trifunctional Core B Protection of one functional group A->B C Functionalization of the other two groups with azide precursors B->C D Deprotection of the first functional group C->D E Activation to NHS ester D->E

Caption: Conceptual synthetic pathway for a branched heterotrifunctional linker.

Quality control of the final product is critical to ensure reproducible results in downstream applications. Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.[11]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Mechanism of Action: A Dual-Mode Reactivity

The utility of N-(NHS-PEG3)-N-bis(PEG3-azide) lies in its two distinct and orthogonal reactive modalities: the NHS ester for amine conjugation and the azide groups for click chemistry.

Part 1: NHS Ester Reaction with Primary Amines

The NHS ester reacts specifically with primary amines, such as the ε-amino group of lysine residues in proteins or the N-terminus of a polypeptide chain, to form a stable amide bond. This reaction proceeds efficiently at a physiological to slightly alkaline pH (typically pH 7.2-8.5).[3][14]

The mechanism is a nucleophilic acyl substitution where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester. This is followed by the departure of the N-hydroxysuccinimide leaving group.

G cluster_0 NHS Ester Reaction Molecule R-NHS Intermediate Tetrahedral Intermediate Molecule->Intermediate Nucleophilic Attack Amine R'-NH₂ Amine->Intermediate Product R-C(O)NH-R' (Amide Bond) Intermediate->Product LeavingGroup NHS Intermediate->LeavingGroup Elimination

Caption: Mechanism of NHS ester reaction with a primary amine.

A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where the ester reacts with water. The rate of hydrolysis increases with pH. While the aminolysis reaction is also faster at higher pH, optimizing the reaction conditions (e.g., protein concentration, pH, and reaction time) is crucial to maximize the yield of the desired conjugate.[1][15]

Part 2: Azide Reactivity in Click Chemistry

The two azide groups provide handles for highly efficient and specific "click" reactions. The most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][16]

  • CuAAC: This reaction involves the use of a copper(I) catalyst to unite an azide with a terminal alkyne, forming a 1,4-disubstituted triazole. It is known for its high reaction rates and yields.[16][17][18]

  • SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[2][19][20]

G cluster_1 Click Chemistry Pathways Azide R-N₃ CuAAC_Product 1,4-Triazole Azide->CuAAC_Product Cu(I) catalyst SPAAC_Product Triazole Azide->SPAAC_Product Strain-promoted Alkyne R'-C≡CH Alkyne->CuAAC_Product StrainedAlkyne R'-Cyclooctyne StrainedAlkyne->SPAAC_Product

Caption: Overview of CuAAC and SPAAC click chemistry reactions.

Applications in Drug Discovery and Development

The unique trifunctional nature of N-(NHS-PEG3)-N-bis(PEG3-azide) makes it an invaluable tool for constructing sophisticated biomolecular architectures.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[21] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its efficacy and pharmacokinetic properties.[22]

N-(NHS-PEG3)-N-bis(PEG3-azide) can be employed in a modular approach to PROTAC synthesis. For instance, the NHS ester can be used to attach the linker to an E3 ligase ligand containing a primary amine. The two azide groups can then be used to attach two molecules of a target-binding ligand that have been functionalized with alkynes, potentially leading to PROTACs with improved avidity or the ability to engage with dimeric target proteins.

G cluster_2 PROTAC Assembly Workflow Linker N-(NHS-PEG3)-N-bis(PEG3-azide) Intermediate Linker-E3 Ligand Conjugate Linker->Intermediate NHS Ester Reaction E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Intermediate Target_Ligand Target Ligand (with alkyne) PROTAC PROTAC Target_Ligand->PROTAC Intermediate->PROTAC Click Chemistry (x2)

Caption: Modular synthesis of a PROTAC using the trifunctional linker.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[8] The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the drug at the target site. The inclusion of PEG chains in ADC linkers has been shown to improve their pharmacokinetic properties, increase solubility, and reduce aggregation.[7][15][23]

N-(NHS-PEG3)-N-bis(PEG3-azide) can be used to create ADCs with a drug-to-antibody ratio (DAR) of two in a site-specific manner. The NHS ester can be reacted with a primary amine on the antibody, and the two azide groups can then be conjugated with two molecules of a drug that has been functionalized with an alkyne. This approach allows for the creation of homogenous ADCs with a defined DAR, which is a critical quality attribute.

Experimental Protocols

The following protocols are provided as a general guide and should be optimized for the specific biomolecules and reagents being used.

Protocol 1: Labeling a Protein with N-(NHS-PEG3)-N-bis(PEG3-azide)

This protocol describes the first step of conjugation, where the NHS ester of the linker is reacted with primary amines on a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(NHS-PEG3)-N-bis(PEG3-azide)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO or DMF. Allow the vial of the linker to equilibrate to room temperature before opening to prevent moisture condensation.[7][8]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.

Protocol 2: Click Chemistry Conjugation of the Azide-Labeled Protein

This protocol outlines the subsequent step of conjugating an alkyne-containing molecule to the azide-functionalized protein from Protocol 1. Both CuAAC and SPAAC procedures are described.

A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled protein

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a 20 mM CuSO₄ solution in water.

  • Prepare a 100 mM sodium ascorbate solution in water immediately before use.

  • Prepare a 100 mM THPTA solution in water.

  • In a reaction tube, combine the azide-labeled protein and a 2- to 5-fold molar excess of the alkyne-functionalized molecule.

  • Add THPTA to the CuSO₄ solution in a 2:1 molar ratio and let it stand for a few minutes. [24]

  • Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 1-2 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM. [24]

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final conjugate using an appropriate method such as size-exclusion chromatography or affinity chromatography to remove excess reagents and the copper catalyst.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-labeled protein

  • Strained alkyne-functionalized molecule (e.g., DBCO-containing molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Add a 1.5- to 3-fold molar excess of the strained alkyne solution to the azide-labeled protein solution. [2]

  • Incubate the reaction at room temperature for 4-12 hours, or overnight at 4°C. [2][20] The reaction progress can be monitored by analytical techniques if necessary.

  • Purify the final conjugate using size-exclusion chromatography or another suitable method to remove any unreacted strained alkyne.

Characterization of the Final Conjugate

Thorough characterization of the final bioconjugate is essential to confirm its identity, purity, and integrity. A combination of analytical techniques is typically employed:

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the incorporated molecule (if it has a distinct chromophore), which can be used to estimate the degree of labeling.[25]

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the precise molecular weight of the conjugate and confirm the number of attached molecules.[26][27]

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation state of the conjugate.[6]

  • Hydrophobic Interaction Chromatography (HIC): Often used to separate species with different drug-to-antibody ratios in ADC characterization.[14]

  • Functional Assays: To ensure that the biological activity of the protein and the functionality of the attached molecule are retained after conjugation.

Conclusion: A Gateway to Advanced Molecular Architectures

N-(NHS-PEG3)-N-bis(PEG3-azide) stands out as a powerful and versatile tool for creating complex and well-defined bioconjugates. Its branched structure, combined with the orthogonal reactivity of the NHS ester and azide groups, provides researchers with the flexibility to design and synthesize novel molecular constructs for a wide range of applications in drug discovery, diagnostics, and fundamental biological research. By understanding its core properties and the nuances of its reaction chemistry, scientists can harness the full potential of this advanced linker to push the boundaries of molecular engineering.

References

  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [URL: https://pubs.acs.org/doi/10.1021/la902809p]
  • Branched PEGs Synthesis. BOC Sciences. [URL: https://www.bocsci.com/branched-pegs-synthesis-service.html]
  • Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24740445/]
  • Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Veranova. [URL: https://veranova.
  • N-bis(PEG3-azide) | CAS# 2182602-16-8 | PEG Linker. MedKoo Biosciences. [URL: https://www.medkoo.com/products/572830]
  • Protocol for PEG NHS Ester. BroadPharm. [URL: https://broadpharm.com/peg-tech-center/protocol-for-peg-nhs-ester]
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.0c00433]
  • DBCO Azide Ligation Protocol. BroadPharm. [URL: https://broadpharm.
  • Peptide Conjugation via CuAAC 'Click' Chemistry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4342813/]
  • N-(NHS-PEG3)-N-bis(PEG3-azide), HCl salt. BroadPharm. [URL: https://broadpharm.com/pro-chem-list/product/bp-41301-n-nhs-peg3-n-bis-peg3-azide-hcl-salt]
  • A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/py/c0py00277a]
  • PEG NHS Ester Protocol. Xi'an Confluore Biological Technology Co., Ltd. [URL: https://www.confluore.com/PEG-NHS-Ester-Protocol-id700551.html]
  • Key assays and analytical techniques for the development of antibody drug conjugates. Drug Discovery World. [URL: https://www.ddw-online.
  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012301/]
  • Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Lumiprobe. [URL: https://www.lumiprobe.
  • Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1659-2_14]
  • Analytical methods for physicochemical characterization of antibody drug conjugates. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012301/]
  • Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c750b9702a7a5c515598d1]
  • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate. [URL: https://www.researchgate.
  • Protocol for PEG NHS Reagents. AxisPharm. [URL: https://axispharm.com/wp-content/uploads/2022/09/Protocol-for-PEG-NHS-Reagents.pdf]
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [URL: https://www.jenabioscience.com/images/a0a19/cpcb03-supp04-0153.pdf]
  • Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [URL: https://veranova.
  • PEG Linkers for PROTAC Synthesis. Biopharma PEG. [URL: https://www.biochempeg.com/article/189.html]
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe. [URL: https://lumiprobe.com/protocols/nhs-ester-labeling]
  • Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744747/]
  • Protocol for Azide-Alkyne Click Chemistry. BroadPharm. [URL: https://broadpharm.com/peg-tech-center/protocol-for-azide-alkyne-click-chemistry]
  • N-(NHS-PEG3)-N-bis(PEG3-azide). MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/product/n-nhs-peg3-n-bis-peg3-azide-55951]
  • PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review. [URL: https://www.adcreview.
  • DBCO reagents for « Click Chemistry ». Interchim. [URL: https://www.interchim.fr/ft/B/BE536.pdf]
  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob41381a]
  • N-(NHS ester-PEG2)-N-bis(PEG3-azide) | Biochemical Assay Reagents. MedChemExpress. [URL: https://www.medchemexpress.com/n-nhs-ester-peg2-n-bis-peg3-azide.html]
  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1659-2_14]
  • Instructions for NHS-(PEG)n Conjugation. BroadPharm. [URL: https://broadpharm.
  • Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs. Analyst (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2016/an/c6an00529a]
  • Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.0c00433]
  • Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. ResearchGate. [URL: https://www.researchgate.
  • Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01193k]
  • Y-Shape PEG Derivatives. JenKem Technology USA. [URL: https://www.jenkemusa.
  • N-(NHS ester-PEG2)-N-bis(PEG3-azide) | Biochemical Assay Reagents. MedChemExpress. [URL: https://www.medchemexpress.com/n-nhs-ester-peg2-n-bis-peg3-azide.html]
  • N-(NHS-PEG3)-N-Bis(PEG3-Azide). CD Bioparticles. [URL: https://www.cd-bioparticles.net/product/n-nhs-peg3-n-bis-peg3-azide-item-diabp-1064.html]
  • N-bis(PEG3-azide). Angene. [URL: https://www.agenechem.com/product/hy-140551.html]

Sources

Solubility of N-(NHS-PEG3)-N-bis(PEG3-azide) in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-(NHS-PEG3)-N-bis(PEG3-azide) in DMSO and Water

Abstract

N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched, heterobifunctional crosslinker that has become an indispensable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[1][2] Its unique structure, featuring a single amine-reactive N-hydroxysuccinimide (NHS) ester and two azide functionalities ready for click chemistry, allows for the precise and sequential linkage of different molecular entities.[3][4] The polyethylene glycol (PEG) spacers are critical to its design, intended to enhance solubility and reduce the immunogenicity of the resulting conjugate.[3] However, achieving optimal performance from this reagent is fundamentally dependent on its correct handling, particularly concerning its solubility and stability in common laboratory solvents. This guide provides a detailed examination of the solubility characteristics of N-(NHS-PEG3)-N-bis(PEG3-azide) in dimethyl sulfoxide (DMSO) and aqueous systems, offering field-proven insights and validated protocols to empower researchers in their experimental design.

Molecular Architecture and Functional Implications

To understand the solubility of N-(NHS-PEG3)-N-bis(PEG3-azide), one must first appreciate its molecular structure. It is a precisely designed molecule where each component serves a distinct purpose.

  • N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive moiety. It forms stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides.[5][6] This reaction is highly efficient but is susceptible to hydrolysis, a key factor influencing its handling in aqueous solutions.

  • Dual Azide (-N₃) Groups: These terminal groups are bioorthogonal, meaning they do not react with functional groups typically found in biological systems.[7] They are specifically designed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent linkage to alkyne-modified molecules.[3][4]

  • Branched PEG3 Spacers: The molecule incorporates multiple tri-ethylene glycol (PEG3) units. These flexible, hydrophilic chains are crucial for several reasons: they increase the overall water solubility of the reagent and the final conjugate, prevent aggregation, and can shield the conjugated molecule from the host immune system.[3][8][9]

cluster_NHS NHS Ester (Amine Reactive) cluster_PEG1 PEG Linker cluster_Core Core Nitrogen cluster_PEG2 PEG Linker cluster_Azide1 Azide (Click Chemistry) cluster_PEG3 PEG Linker cluster_Azide2 Azide (Click Chemistry) NHS O=C(ON1C(CCC1=O)=O) PEG1 -(CH₂CH₂O)₃- NHS->PEG1 Amide bond formation N_core N PEG1->N_core PEG2 -(CH₂CH₂O)₃- N_core->PEG2 PEG3 -(CH₂CH₂O)₃- N_core->PEG3 Azide1 -N₃ PEG2->Azide1 Click reaction Azide2 -N₃ PEG3->Azide2 Click reaction

Figure 1: Functional components of N-(NHS-PEG3)-N-bis(PEG3-azide).

Key Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₂₉H₅₂N₈O₁₃[1][2][10]
Molecular Weight ~720.78 g/mol [1][2][10]
CAS Number 2182602-16-8[2][10]
Appearance Solid powder[10]
Purity Typically >95%[2][10]

Solubility Profile in Dimethyl Sulfoxide (DMSO)

Expert Finding: N-(NHS-PEG3)-N-bis(PEG3-azide) is readily soluble in DMSO.[10] This is the recommended solvent for the preparation of concentrated stock solutions.

Causality of High Solubility in DMSO

DMSO is a polar aprotic solvent. Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a polar molecule allow it to effectively solvate the polar components of the crosslinker:

  • PEG Chains: The ether oxygens in the polyethylene glycol chains are readily solvated by DMSO.

  • Functional Groups: The polar NHS ester and azide groups also interact favorably with DMSO molecules.

  • Hydrolysis Prevention: Crucially, DMSO is aprotic and, when anhydrous, contains negligible water. This environment protects the highly moisture-sensitive NHS ester from premature hydrolysis, preserving its reactivity for the intended conjugation reaction.[7][11] Using anhydrous DMSO is a self-validating step to ensure the reagent's integrity.

Protocol for Preparing Concentrated Stock Solutions in DMSO

This protocol ensures the stability and accurate concentration of the reagent for long-term storage.

  • Equilibration: Before opening, allow the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to warm to room temperature. This is a critical step to prevent atmospheric moisture from condensing on the cold powder, which would compromise the NHS ester.[7]

  • Solvent Addition: Use only anhydrous (moisture-free) DMSO. Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10-100 mM).

  • Dissolution: Vortex or gently sonicate the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store aliquots at -20°C, protected from light.[10] This practice avoids repeated freeze-thaw cycles which can degrade the compound.

Quantitative Data: DMSO Stock Solution Preparation

The following table, derived from supplier data, provides volumes of DMSO needed to prepare various stock concentrations from 1 mg of the reagent (MW ≈ 720.78 g/mol ).[10]

Desired ConcentrationVolume of DMSO to Add to 1 mg
1 mM1.39 mL
5 mM0.28 mL
10 mM0.14 mL
50 mM0.03 mL (28 µL)

Solubility Profile in Water and Aqueous Buffers

Expert Finding: While the PEG chains confer hydrophilicity, N-(NHS-PEG3)-N-bis(PEG3-azide), like many non-sulfonated NHS esters, does not dissolve easily or readily in aqueous buffers directly from its solid form.[7][12] Direct addition of the powder to an aqueous solution is strongly discouraged as it will likely result in poor dissolution and immediate hydrolysis.

Factors Governing Aqueous Behavior
  • Hydrolysis of the NHS Ester: This is the most significant challenge. The NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive towards amines.[7] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6. This is a competing reaction that must be managed.

  • pH Dependence: The primary amine targeted for reaction must be deprotonated (-NH₂) to be nucleophilic. This is favored at a pH above the pKa of the amine (for lysine, pKa ≈ 10.5). However, the rate of NHS-ester hydrolysis also increases with pH. Therefore, a compromise pH of 7.0-9.0 is typically used, with pH 8.3-8.5 often cited as optimal for balancing reactivity and stability.[6][13]

  • Buffer Composition: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or Borate buffers.

Protocol for Preparing Aqueous Working Solutions

The only reliable method is to perform a serial dilution from a validated, concentrated DMSO stock solution.

cluster_prep Preparation Workflow cluster_use Reaction Workflow start Start: Solid Reagent Vial equilibrate 1. Equilibrate vial to Room Temp start->equilibrate add_dmso 2. Add Anhydrous DMSO equilibrate->add_dmso dissolve 3. Vortex to Dissolve (Creates Concentrated Stock) add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C dissolve->aliquot thaw 5. Thaw single-use aliquot aliquot->thaw For Immediate Use add_stock 7. Add small volume of DMSO stock to aqueous buffer (Final DMSO < 10%) thaw->add_stock prepare_buffer 6. Prepare Amine-Free Buffer (e.g., PBS, HEPES at pH 7-9) prepare_buffer->add_stock mix 8. Mix Immediately add_stock->mix react 9. Add to Target Molecule (e.g., Protein Solution) mix->react end Reaction Proceeds react->end

Figure 2: Recommended workflow for preparing and using the crosslinker.

  • Prepare DMSO Stock: Follow the protocol in Section 2 to create a concentrated stock (e.g., 100 mM).

  • Prepare Aqueous Buffer: Prepare the desired amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Dilution: Just before use, add a small volume of the DMSO stock to the aqueous buffer. For example, to make a 1 mM working solution from a 100 mM stock, you would perform a 1:100 dilution.

  • Final DMSO Concentration: It is crucial to keep the final concentration of the organic solvent carryover low, typically between 0.5% and 10%, to avoid impacting the structure and function of biological molecules like proteins.[12]

  • Immediate Use: The aqueous working solution is not stable and must be used immediately for the conjugation reaction. Do not store the reagent in an aqueous solution.

A related compound, NHS-PEG4-Azide, is reported to be soluble in aqueous buffers up to 5 mM, which can serve as a useful reference point for this molecule.[7]

Comparative Summary and Best Practices

FeatureDMSOWater / Aqueous Buffer
Primary Use Preparation of concentrated stock solutions for storage.Immediate use in bioconjugation reactions.
Solubility HighPoor direct solubility; requires dilution from an organic stock.
NHS Ester Stability High (when anhydrous)Low (rapid hydrolysis, pH-dependent).
Storage Recommended (-20°C).[10]Not recommended; must be used immediately.
Best Practice Always use anhydrous DMSO. Equilibrate vial to RT before opening.[7]Prepare fresh from a DMSO stock. Keep final DMSO % low. Use amine-free buffers at optimal pH (7-9).[7]

Conclusion for the Field Professional

The effective use of N-(NHS-PEG3)-N-bis(PEG3-azide) hinges on a disciplined approach to its solubilization. The core directive is clear: DMSO is the solvent for storage, while aqueous buffers are the medium for reaction. A concentrated stock solution in anhydrous DMSO provides a stable, quantifiable source of the reagent. For conjugation, this stock must be diluted into an appropriate amine-free aqueous buffer immediately prior to initiating the reaction. Adherence to these protocols, particularly regarding the prevention of moisture contamination and the management of pH, is not merely procedural—it is a self-validating system that ensures the chemical integrity of the crosslinker and leads to reproducible, high-yield bioconjugation outcomes.

References

  • N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). MySkinRecipes. [Link]

  • On the origin of the extremely different solubilities of polyethers in water. (2019). Nature Communications. [Link]

  • Please suggest a good formulation to dissolve a molecule?. (2024). ResearchGate. [Link]

  • How to cross-link proteins. (n.d.). [Link]

  • Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. [Link]

  • PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydrolysis inhibition and solvent effect. (2015). ResearchGate. [Link]

  • Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. (2010). Journal of Visualized Experiments. [Link]

  • Active Ester Functionalized Azobenzenes as Versatile Building Blocks. (2021). Molecules. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). ACS Medicinal Chemistry Letters. [Link]

Sources

An In-Depth Technical Guide to N-(NHS-PEG3)-N-bis(PEG3-azide) for Advanced Dual Labeling Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the sophisticated landscape of bioconjugation, the ability to selectively introduce multiple functional entities onto a single biomolecule is paramount for creating advanced diagnostics, therapeutics, and research tools. Heterobifunctional linkers are central to this endeavor, and among them, N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a uniquely powerful reagent. This branched, trifunctional molecule provides a robust platform for dual labeling strategies by combining a rapid, amine-reactive N-hydroxysuccinimide (NHS) ester with two bioorthogonal azide groups. The strategic inclusion of polyethylene glycol (PEG) spacers enhances solubility and mitigates steric hindrance, ensuring high-efficiency conjugations. This guide provides an in-depth exploration of the core chemistry, strategic workflows, detailed experimental protocols, and expert insights required to successfully implement N-(NHS-PEG3)-N-bis(PEG3-azide) in your research, empowering the development of next-generation bioconjugates.

The Strategic Advantage of a Trifunctional Core

Modern bioconjugation demands precision and versatility. The goal is often to attach two different molecules—for instance, a targeting ligand and a fluorescent reporter, or a therapeutic payload and an imaging agent—to a single protein, antibody, or nanoparticle. This requires a linker that offers orthogonal reactivity, allowing for sequential, controlled conjugation steps.

N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterobifunctional linker engineered for this exact purpose.[1] It features a branched structure with three key components:

  • One NHS Ester: For covalent attachment to primary amines (-NH₂) found on proteins and other biomolecules.[2]

  • Two Azide Groups (-N₃): For subsequent, highly specific "click chemistry" reactions.[3]

  • PEG Spacers: To enhance aqueous solubility, provide flexibility, and reduce potential immunogenicity.[4][5]

This unique architecture allows a primary biomolecule to be first "activated" with two azide handles via a stable amide bond. These azide groups are then available for bioorthogonal conjugation to two alkyne-containing molecules, which can be the same for signal amplification or different for dual-functionality.

Table 1: Physicochemical Properties of N-(NHS-PEG3)-N-bis(PEG3-azide)
PropertyValueSource(s)
CAS Number 2182602-16-8[1][6]
Molecular Formula C₂₉H₅₂N₈O₁₃[1][6]
Molecular Weight ~720.78 g/mol [1][6]
Functional Groups 1 x NHS Ester, 2 x Azide[1][3]
Purity Typically >95%[1][6]
Storage -20°C, sealed, dry, and protected from moisture[3][7]

Deconstructing the Core Chemistries

A successful dual-labeling strategy hinges on understanding and controlling the distinct reactions enabled by the linker.

The Amine-Reactive NHS Ester: The First Connection

The N-hydroxysuccinimide (NHS) ester is a highly efficient functional group for targeting primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.[8]

The Causality of Experimental Choice: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[9] This forms a stable, covalent amide bond and releases the NHS leaving group. The efficiency of this reaction is critically dependent on pH. While the reaction proceeds between pH 7 and 9, an optimal range of pH 8.3-8.5 is recommended.[10] At lower pH, the amine is protonated (-NH₃⁺) and non-nucleophilic. At higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water and becomes non-reactive.[8] This competing hydrolysis reaction is the primary reason for preparing NHS ester solutions immediately before use and avoiding buffers that contain primary amines (e.g., Tris, glycine).[11]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.
The Bioorthogonal Azide Groups: The Click Connection

Once the linker is attached to the primary biomolecule, two azide groups are exposed. Azides are exceptionally useful because they are nearly absent in biological systems, meaning they will not react with other functional groups within a cell or complex biological sample.[11] This "bioorthogonality" ensures that the subsequent labeling is highly specific.[12] The azide groups serve as handles for "click chemistry," most commonly the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][13]

  • CuAAC: This reaction joins an azide with a terminal alkyne to form a stable triazole ring. It is extremely efficient but requires a copper (I) catalyst, which is typically generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.[14] Ligands such as TBTA or THPTA are used to stabilize the copper catalyst and improve reaction efficiency.[14][15]

  • SPAAC: This is a metal-free alternative that reacts an azide with a strained cyclooctyne (e.g., DBCO, BCN).[16][] The ring strain of the alkyne provides the energy to drive the reaction forward without a toxic catalyst, making it ideal for applications in living systems.[18][19]

The presence of two azide groups on the linker is a key design feature. It allows for the attachment of two alkyne-modified molecules, which can be used to amplify a signal (e.g., two fluorophores) or to create a dual-functional conjugate (e.g., a targeting molecule and a drug).[3]

Click_Chemistry cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway (Metal-Free) Azide Biomolecule-Linker-(N₃)₂ Alkyne_Cu Terminal Alkyne (e.g., Alkyne-Fluorophore) Product_Cu Triazole Conjugate Azide->Product_Cu Alkyne_Sp Strained Alkyne (e.g., DBCO-Drug) Product_Sp Triazole Conjugate Azide->Product_Sp Alkyne_Cu->Product_Cu [1] Catalyst Cu(I) Catalyst (CuSO₄ + Ascorbate) Catalyst->Product_Cu Alkyne_Sp->Product_Sp [2]

Caption: Orthogonal click chemistry pathways for azide-modified biomolecules.

Experimental Design and Protocols

A robust and reproducible dual-labeling experiment follows a logical, multi-step workflow. Each step includes critical validation points to ensure success.

Strategic Workflow for Dual Labeling

Dual_Labeling_Workflow Start Start: Purified Biomolecule (e.g., Antibody) Step1 Step 1: NHS Ester Conjugation Add N-(NHS-PEG3)-N-bis(PEG3-azide) in pH 8.3 buffer Start->Step1 Purify1 Step 2: Purification Remove excess linker via desalting column or dialysis Step1->Purify1 QC1 Validation 1 Confirm azide incorporation (e.g., via SPAAC with fluorescent alkyne) Purify1->QC1 Step2 Step 3: Dual Click Reactions Add alkyne-modified molecules (CuAAC or SPAAC) QC1->Step2 Proceed if validated Purify2 Step 4: Final Purification Remove excess reagents and byproducts Step2->Purify2 QC2 Final Validation Characterize final conjugate (SDS-PAGE, MS, HPLC, Functionality) Purify2->QC2 End End: Purified, Dual-Labeled Bioconjugate QC2->End Store appropriately

Caption: A self-validating workflow for dual labeling experiments.
Detailed Protocol: NHS Ester Labeling of a Model Protein (IgG)

This protocol describes the first critical step: attaching the azide handles to an antibody.

Expert Insight: The molar excess of the linker is a critical parameter. A 20-fold molar excess is a common starting point for an antibody at 1-10 mg/mL, typically resulting in 4-6 linkers per antibody.[7] This ratio should be optimized for your specific protein to achieve the desired degree of labeling without causing protein aggregation or loss of function.

Materials:

  • IgG solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • N-(NHS-PEG3)-N-bis(PEG3-azide) reagent.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[10]

  • Purification: Zeba™ Spin Desalting Columns or Slide-A-Lyzer™ Dialysis Cassettes.[7]

Methodology:

  • Buffer Exchange: Ensure the IgG solution is in an amine-free buffer. If not, perform a buffer exchange into PBS or a similar buffer.

  • Equilibrate Reagents: Allow the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[7][11]

  • Prepare Linker Stock Solution: Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[7] Do not store this solution, as the NHS ester is moisture-sensitive.[11]

  • Calculate Reagent Volume: Determine the volume of the 10 mM linker stock needed to achieve the desired molar excess (e.g., 20-fold) relative to the moles of IgG in your reaction.

  • Set Up Reaction: Adjust the pH of the IgG solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate, pH 8.3.

  • Initiate Conjugation: Add the calculated volume of the linker stock solution to the IgG solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume.[7]

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[7] Incubation on ice can help minimize hydrolysis and preserve protein stability.

  • Purification: Immediately following incubation, remove the unreacted linker using a desalting column or by dialysis against PBS to prevent further reaction or hydrolysis. The resulting product is the azide-activated IgG, ready for the next step.

Detailed Protocol: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

This protocol is for conjugating an alkyne-modified molecule to the azide-activated protein.

Expert Insight: The copper catalyst is prone to oxidation. Using a stabilizing ligand like THPTA is highly recommended, especially for biological samples, as it improves efficiency and reduces potential cellular toxicity.[15] Always use freshly prepared sodium ascorbate as it degrades over time.

Materials:

  • Azide-activated protein in PBS.

  • Alkyne-modified molecule (e.g., fluorescent dye, drug) as a 10 mM stock in DMSO.

  • Catalyst Premix:

    • 100 mM Copper (II) Sulfate (CuSO₄) in water.[15]

    • 200 mM THPTA ligand in water.[15]

  • Reducing Agent: 100 mM Sodium Ascorbate in water (prepare fresh).[15]

Methodology:

  • Prepare Catalyst Solution: A few minutes before the reaction, mix the CuSO₄ and THPTA solutions at a 1:2 ratio.[15]

  • Set Up Reaction: In a microcentrifuge tube, combine the azide-activated protein and the alkyne-modified molecule. A 4 to 50-fold molar excess of the alkyne molecule is a typical starting point.[15]

  • Add Catalyst: Add the pre-mixed CuSO₄/THPTA solution to the reaction tube.

  • Initiate Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction. Gently mix.

  • Incubate: Incubate at room temperature for 15-60 minutes. The reaction is often complete within 30 minutes.[15]

  • Purification: Purify the final dual-labeled conjugate using desalting columns, dialysis, or HPLC to remove excess reagents and catalyst components.[20]

Applications in Research and Drug Development

The ability to create precisely structured, dual-functional biomolecules opens up numerous advanced applications.

  • Antibody-Drug Conjugates (ADCs): An antibody can be linked to two therapeutic payloads, potentially increasing potency or delivering a synergistic combination of drugs.[21]

  • Diagnostics and Imaging: A targeting molecule (e.g., antibody, peptide) can be labeled with both a reporter (e.g., fluorophore) and a chelator for PET imaging, creating a multimodal imaging agent.[21]

  • Surface Modification: Nanoparticles and other materials can be functionalized with targeting ligands and therapeutic molecules for advanced drug delivery systems.[4][22]

  • Fundamental Biology: Proteins can be labeled with a FRET pair of fluorophores to study conformational changes or protein-protein interactions.

Troubleshooting and Self-Validation

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency (NHS Step) 1. Hydrolyzed NHS ester. 2. Incorrect buffer pH. 3. Presence of competing primary amines (e.g., Tris).1. Use fresh linker stock; warm vial to RT before opening.[11] 2. Verify reaction buffer is pH 8.3-8.5.[10] 3. Buffer exchange protein into an amine-free buffer like PBS.[11]
Protein Aggregation/Precipitation 1. Degree of labeling is too high. 2. Protein is sensitive to organic solvent. 3. Protein instability at reaction pH.1. Reduce the molar excess of the linker. 2. Keep final DMSO/DMF concentration below 10%.[7] 3. Perform the reaction on ice to improve stability.[7]
Low Yield (Click Step) 1. Oxidized/degraded reagents (sodium ascorbate, copper). 2. Insufficient molar excess of alkyne molecule.1. Use freshly prepared sodium ascorbate; use a copper-stabilizing ligand.[15] 2. Increase the molar excess of the alkyne-modified reagent.

Conclusion

N-(NHS-PEG3)-N-bis(PEG3-azide) is more than just a linker; it is an enabling tool for sophisticated bioconjugation. By providing a trifunctional core with well-defined, orthogonal reactivities, it empowers researchers to construct complex, multi-functional biomolecules with a high degree of control. Understanding the underlying chemistry of both the NHS ester and the bioorthogonal azide groups, coupled with the implementation of a strategic, self-validating workflow, will ensure the successful application of this powerful reagent in advancing the frontiers of drug development, diagnostics, and biological research.

References

  • CD Bioparticles. (n.d.). N-(NHS-PEG3)-N-Bis(PEG3-Azide). [Link]

  • AxisPharm. (n.d.). N-NHS-PEG3-N-bisPEG3-azide. [Link]

  • MySkinRecipes. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). [Link]

  • Click Chemistry Tools. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. [Link]

  • Al-Akkam, W., et al. (2024). PEGylation in Pharmaceutical Development. PubMed Central. [Link]

  • Ramos-Perez, A., et al. (2018). Efficient enzymatic synthesis and dual-colour fluorescent labelling of DNA probes. Nucleic Acids Research. [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. [Link]

  • Paquin, T., et al. (2024). The Art of PEGylation. MDPI. [Link]

  • Banerjee, S. R., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers. PubMed. [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • van Berkel, S. S., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PubMed Central. [Link]

  • Bobal, P., et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling. Organic & Biomolecular Chemistry. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

  • Briley-Saebo, K., et al. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PLOS One. [Link]

  • Pena, B., et al. (2022). PEGylated drug delivery systems in the pharmaceutical field. Taylor & Francis Online. [Link]

  • Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]

  • Li, Z., et al. (2023). A method for parallel microscale protein labeling. PubMed Central. [Link]

  • protocols.io. (2022, December 2). NHS-ester-protein-labeling. [Link]

  • Oreate AI Blog. (2026, January 8). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition. [Link]

  • Li, Y., & Maciel, D. (2018). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. PubMed Central. [Link]

Sources

The Azide Group: A Linchpin in Bioorthogonal Click Chemistry for Advanced Drug Development and Biological Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Bioorthogonal Chemistry

In the complex and delicate environment of a living cell, conducting specific chemical reactions without interfering with innate biological processes presents a formidable challenge. The concept of bioorthogonal chemistry, first introduced by Carolyn R. Bertozzi, addresses this by employing reactions that can proceed within living systems without cross-reacting with native biomolecules.[1] At the heart of this revolutionary field lies a small, yet powerful, functional group: the azide (-N3).

The azide group's unique properties make it an ideal tool for bioorthogonal applications. It is remarkably stable in physiological conditions, largely absent from biological systems, and possesses a specific reactivity that can be precisely controlled.[2][3] Its small size allows it to be incorporated into various biomolecules, including proteins, glycans, lipids, and nucleic acids, often through the cell's own metabolic machinery, without significantly altering the molecule's natural function.[3][4] This guide delves into the core role of the azide group in the cornerstone of bioorthogonal chemistry: the azide-alkyne cycloaddition, a key reaction in the "click chemistry" paradigm.[5][6]

The Power Couple: Azides and Alkynes in Cycloaddition Reactions

The most prominent bioorthogonal reaction involving azides is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[5] While this reaction occurs naturally, it requires high temperatures and results in a mixture of products.[5][7] The advent of "click chemistry" introduced catalyzed and modified versions of this reaction that are rapid, specific, and biocompatible.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A significant breakthrough was the discovery that copper(I) catalyzes the azide-alkyne cycloaddition, dramatically accelerating the reaction rate by a factor of 10^7 to 10^8.[9] This reaction, often referred to as CuAAC, is highly efficient, works over a broad pH (4-12) and temperature range, and is insensitive to aqueous conditions.[9]

Mechanism of Action: The Cu(I) catalyst coordinates with the terminal alkyne, facilitating the formation of a copper-acetylide intermediate.[10] This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle that rapidly rearranges to the stable 1,4-disubstituted triazole product.[10][11] This catalytic cycle ensures high regioselectivity, yielding a single product isomer.[7]

Overcoming Challenges: A primary concern with CuAAC in living systems is the cytotoxicity of copper.[7][8] To mitigate this, researchers have developed various strategies, including the use of copper-chelating ligands (e.g., TBTA) that protect cells from copper-induced damage while maintaining catalytic activity.[5] Furthermore, the active Cu(I) catalyst can be generated in situ from a more stable Cu(II) salt (like copper(II) sulfate) using a reducing agent such as sodium ascorbate.[5]

Diagram: Catalytic Cycle of CuAAC

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Metallacyycle Metallacyycle Cu-Acetylide->Metallacyycle + Azide Azide Azide Metallacycle Metallacycle Triazole_Product Triazole_Product Metallacycle->Triazole_Product Rearrangement Triazole_Product->Cu(I) Product Release SPAAC_Reaction Azide Azide Transition_State [3+2] Cycloaddition (Concerted) Azide->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Transition_State Triazole_Product Triazole_Product Transition_State->Triazole_Product

Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of Azide-Alkyne Click Reactions

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (relies on ring strain)
Biocompatibility Potentially cytotoxic due to copper; can be mitigated with ligands. [7][8]Generally excellent for live-cell and in vivo applications. [12]
Reaction Rate Very fast (10-100 M⁻¹s⁻¹). [8]Generally slower than CuAAC, but improved with newer cyclooctynes.
Reagents Azide, terminal alkyne, Cu(I) source, reducing agent, ligand. [5]Azide, strained cyclooctyne.
Selectivity Highly selective for azides and terminal alkynes.Highly selective, but some cyclooctynes may have off-target reactivity. [13]
Primary Use Case In vitro bioconjugation, proteomics, material science. [14]Live-cell imaging, in vivo studies, surface modification. [4]

Experimental Protocols: A Practical Guide

Protocol 1: General Procedure for CuAAC-Mediated Protein Labeling

This protocol provides a general framework for labeling an azide-modified protein with an alkyne-functionalized fluorescent probe.

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare stock solutions of the alkyne-probe, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) in an appropriate solvent (e.g., DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with the alkyne-probe.

    • Add the ligand to the reaction mixture, followed by the copper(II) sulfate.

    • Initiate the reaction by adding the reducing agent. The final concentrations of reactants should be optimized for the specific protein and probe.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

  • Purification:

    • Remove unreacted small molecules and catalyst components by methods such as size-exclusion chromatography, dialysis, or precipitation.

  • Analysis:

    • Confirm successful labeling by techniques such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: General Procedure for SPAAC-Mediated Live-Cell Imaging

This protocol outlines the steps for labeling a specific biomolecule in living cells using metabolic labeling followed by SPAAC.

  • Metabolic Labeling:

    • Culture cells in a medium supplemented with an azide-modified metabolic precursor (e.g., an azido-sugar or azido-amino acid) for a period sufficient for its incorporation into the target biomolecule (typically 24-72 hours).

  • Cell Preparation:

    • Wash the cells with fresh, warm medium or PBS to remove any unincorporated azide precursor.

  • Labeling Reaction:

    • Add the strained cyclooctyne-fluorophore conjugate to the cell culture medium at a pre-optimized concentration.

    • Incubate the cells for 30-120 minutes at 37°C to allow the click reaction to occur on the cell surface or within the cells.

  • Washing:

    • Wash the cells again with fresh medium or PBS to remove the unreacted cyclooctyne-fluorophore.

  • Imaging:

    • Image the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.

Applications in Drug Development and Beyond

The versatility of azide-based click chemistry has made it an indispensable tool in various stages of drug discovery and development. [15][16]

  • Target Identification and Validation: Azide-modified small molecule drugs can be used as probes to identify their protein targets in complex biological samples. [17]

  • High-Throughput Screening: The reliability and modularity of click chemistry are well-suited for the rapid synthesis of large compound libraries for drug screening. [15]

  • Antibody-Drug Conjugates (ADCs): Click chemistry enables the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and effective ADCs with improved therapeutic windows.

  • Drug Delivery: Azide-alkyne cycloadditions are used to construct and functionalize nanocarriers for targeted drug delivery. [10]

  • Glycobiology and Proteomics: Metabolic labeling with azido-sugars or amino acids allows for the visualization, identification, and characterization of glycans and proteins in their native environment. [2][17]

Diagram: Workflow for Target Identification

Target_ID_Workflow Azide_Drug Azide-modified Drug Candidate Binding Incubate for Target Binding Azide_Drug->Binding Cell_Lysate Cell Lysate (Protein Mixture) Cell_Lysate->Binding Click_Reaction Click Reaction (CuAAC or SPAAC) Binding->Click_Reaction Alkyne_Tag Add Alkyne-Biotin & Click Reagents Alkyne_Tag->Click_Reaction Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Reaction->Affinity_Purification Analysis Mass Spectrometry (Protein ID) Affinity_Purification->Analysis

Caption: A generalized workflow for identifying the protein targets of a drug candidate using click chemistry.

Conclusion and Future Perspectives

The azide group, through its central role in bioorthogonal click chemistry, has fundamentally transformed our ability to study and manipulate biological systems. Its unique combination of stability, small size, and specific reactivity has enabled a vast array of applications, from fundamental cell biology to advanced drug development. [17][18]As new azide-based bioorthogonal reactions and more efficient catalysts and strained alkynes are developed, the precision and scope of these chemical tools will continue to expand, paving the way for novel therapeutic strategies and a deeper understanding of life at the molecular level.

References

  • (n.d.). organic-chemistry.org. Retrieved January 23, 2024.

  • (n.d.). Wikipedia. Retrieved January 23, 2024.

  • (2017). MDPI. Retrieved January 23, 2024.

  • (2017). PubMed. Retrieved January 23, 2024.

  • (2021). PMC. Retrieved January 23, 2024.

  • (2020). ResearchGate. Retrieved January 23, 2024.

  • (2021). BroadPharm. Retrieved January 23, 2024.

  • (2007). ACS Chemical Biology. Retrieved January 23, 2024.

  • (2022). ACS Publications. Retrieved January 23, 2024.

  • (n.d.). ResearchGate. Retrieved January 23, 2024.

  • (n.d.). Wikipedia. Retrieved January 23, 2024.

  • (2025). Lab Manager. Retrieved January 23, 2024.

  • (2019). YouTube. Retrieved January 23, 2024.

  • (n.d.). Wikipedia. Retrieved January 23, 2024.

  • (2008). ACS Publications. Retrieved January 23, 2024.

  • (2022). ResearchGate. Retrieved January 23, 2024.

  • (2014). PubMed Central. Retrieved January 23, 2024.

  • (2016). NIH. Retrieved January 23, 2024.

  • (2021). AIP Publishing. Retrieved January 23, 2024.

  • (2012). Royal Society of Chemistry. Retrieved January 23, 2024.

  • (2016). PubMed Central. Retrieved January 23, 2024.

  • (2012). ACS Publications. Retrieved January 23, 2024.

Sources

Methodological & Application

Application Notes and Protocols for N-(NHS-PEG3)-N-bis(PEG3-azide) Reaction with Primary Amines on Lysine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Tool for Bioconjugation and Drug Development

In the landscape of modern bioconjugation, precision and efficiency are paramount. The N-(NHS-PEG3)-N-bis(PEG3-azide) reagent is a heterobifunctional, branched polyethylene glycol (PEG) linker designed to meet these demands.[1][2] It provides a powerful tool for researchers and drug development professionals to covalently attach molecules to proteins, peptides, and other biomolecules containing primary amines, such as those on lysine residues.[3][4][5] This guide will provide an in-depth exploration of the reaction of N-(NHS-PEG3)-N-bis(PEG3-azide) with primary amines, offering detailed protocols and the scientific rationale behind each step.

The unique architecture of this reagent features a single N-hydroxysuccinimide (NHS) ester for selective reaction with primary amines, and two terminal azide groups.[2] The NHS ester facilitates the formation of a stable amide bond with the ε-amino group of lysine or the N-terminal amine of a polypeptide chain.[6][7] The two azide moieties serve as handles for subsequent bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10] This dual functionality makes it an invaluable asset for constructing complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems.[11][12] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic profiles.[13][14][15][16]

The Chemistry: Understanding the NHS Ester-Amine Reaction

The core of this application lies in the reaction between the NHS ester of the PEG linker and a primary amine on a biomolecule. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide as a leaving group and forming a stable amide bond.[6]

G cluster_0 Reaction Mechanism reagents Protein-NH₂ + N-(NHS-PEG₃)-N-bis(PEG₃-azide) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Protein-NH-CO-PEG-(PEG₃-azide)₂ + NHS intermediate->products NHS Leaving Group

Caption: Reaction of NHS ester with a primary amine.

Key Reaction Parameters and Their Scientific Rationale

pH: The pH of the reaction buffer is the most critical factor. The reaction is most efficient in the pH range of 7.0 to 9.0.[4][7][13] A pH of 8.3-8.5 is often considered optimal.[17]

  • Below pH 7.0: The primary amine is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the NHS ester.[17]

  • Above pH 9.0: While the deprotonated amine is highly reactive, the competing hydrolysis of the NHS ester becomes significantly faster, reducing the overall yield of the desired conjugate.[7][17]

Buffer Composition: It is imperative to use a buffer that does not contain primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target biomolecule for reaction with the NHS ester, drastically reducing conjugation efficiency.[3][18]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are excellent choices.[7][13]

Reagent Preparation and Handling: NHS esters are moisture-sensitive.[3][4][13] Upon exposure to water, the NHS ester will hydrolyze, rendering it inactive.

  • Storage: Store the reagent at -20°C with a desiccant.[3][4]

  • Preparation: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][4][13] Dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][13] Do not prepare stock solutions for long-term storage as the NHS ester will degrade.[3]

Experimental Protocols

Materials and Reagents
  • N-(NHS-PEG3)-N-bis(PEG3-azide)

  • Protein or other amine-containing biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-8.0, or 0.1 M sodium bicarbonate, pH 8.3.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification System: Dialysis cassettes, spin desalting columns, or size-exclusion chromatography (SEC) system.

Protocol 1: General Procedure for Protein Labeling

This protocol provides a general workflow for the conjugation of N-(NHS-PEG3)-N-bis(PEG3-azide) to a protein. Optimization may be required for specific applications.

G start Start prep_protein 1. Prepare Protein Solution (in amine-free buffer) start->prep_protein prep_reagent 2. Prepare NHS-PEG-Azide Solution (freshly in anhydrous DMSO/DMF) prep_protein->prep_reagent reaction 3. Reaction (Add reagent to protein solution) prep_reagent->reaction incubation 4. Incubate (e.g., 30-60 min at RT or 2h on ice) reaction->incubation quench 5. Quench Reaction (Add Tris or Glycine) incubation->quench purify 6. Purify Conjugate (Dialysis, Desalting, or SEC) quench->purify end End purify->end

Caption: Experimental workflow for protein labeling.

Step-by-Step Method:

  • Protein Preparation:

    • Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[4][19] If the protein solution contains interfering substances like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.[3]

  • Reagent Preparation (Perform immediately before use):

    • Allow the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to warm to room temperature before opening.[3][4]

    • Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[4][19] For example, dissolve ~7.2 mg in 1 mL of solvent. Vortex briefly to ensure complete dissolution.

  • Calculation of Reagent Volume:

    • The optimal molar ratio of the PEG reagent to the protein depends on the number of available primary amines and the desired degree of labeling. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.[13]

    • For a protein concentration < 5 mg/mL, a 20- to 50-fold molar excess is recommended. For concentrations ≥ 5 mg/mL, a 10-fold molar excess may be sufficient.[13]

    • Example Calculation: For a 5 mg/mL solution of a 150 kDa antibody (33.3 µM) in 1 mL, to achieve a 20-fold molar excess:

      • Moles of antibody = 33.3 µmol/L * 0.001 L = 0.0333 µmol

      • Moles of PEG reagent needed = 0.0333 µmol * 20 = 0.666 µmol

      • Volume of 10 mM PEG reagent solution = 0.666 µmol / 10,000 µmol/L = 0.0000666 L = 66.6 µL

  • Reaction:

    • Add the calculated volume of the N-(NHS-PEG3)-N-bis(PEG3-azide) solution to the protein solution while gently vortexing.[4]

    • Ensure that the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[4][19]

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][13][19] Incubation on ice may help to minimize hydrolysis of the NHS ester and preserve protein stability.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing primary amines to a final concentration of 50-100 mM.[13] For example, add 1 M Tris-HCl, pH 8.0.

    • Incubate for an additional 5-15 minutes at room temperature.[13]

  • Purification:

    • Remove unreacted N-(NHS-PEG3)-N-bis(PEG3-azide) and the NHS byproduct by dialysis, spin desalting columns, or size-exclusion chromatography (SEC).[4][19][20] The choice of method will depend on the sample volume and the desired purity.

Data Presentation: Recommended Reaction Conditions
ParameterRecommended RangeRationale
pH 7.0 - 8.5Balances amine reactivity with NHS ester hydrolysis.[7][17]
Buffer PBS, HEPES, BorateAmine-free to prevent competition with the target molecule.[3][13][18]
Molar Excess of Reagent 10x - 50xDrives the reaction to completion; adjust based on protein concentration.[13]
Reaction Temperature 4°C to Room TemperatureLower temperatures can increase NHS ester stability and preserve protein integrity.[13][19]
Reaction Time 30 min - 2 hoursSufficient for conjugation; longer times may increase hydrolysis.[4][13][19]
Quenching Agent Tris or Glycine (50-100 mM)Stops the reaction by consuming excess NHS ester.[13]

Downstream Applications and Considerations

The resulting bioconjugate, now equipped with two azide groups, is ready for a variety of downstream applications utilizing click chemistry.[8][9] This allows for the attachment of a wide array of molecules, including:

  • Fluorescent dyes or biotin for detection and imaging.

  • Small molecule drugs for the creation of ADCs.

  • Other proteins or peptides to form complex biomolecular structures.

  • Linkers for attachment to surfaces or nanoparticles.

The success of the subsequent click chemistry step relies on the efficient removal of any unreacted azide-containing PEG linker from the initial conjugation reaction.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency Hydrolyzed NHS ester: Reagent exposed to moisture.Equilibrate reagent to room temperature before opening. Use anhydrous solvent. Prepare fresh solutions.[13][18]
Incorrect buffer pH: pH is too low, protonating the amine.Ensure the reaction buffer pH is between 7.0 and 8.5.[17]
Buffer contains primary amines: Tris or glycine in the reaction buffer.Perform buffer exchange into an amine-free buffer like PBS.[3][18]
Insufficient molar excess of reagent. Increase the molar excess of the N-(NHS-PEG3)-N-bis(PEG3-azide) reagent.
Protein Precipitation High concentration of organic solvent. Keep the final concentration of DMSO or DMF below 10%.[4][19]
Protein instability under reaction conditions. Perform the reaction at 4°C. Optimize pH and buffer components.

Characterization of the Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of PEG linkers attached to each protein molecule. Common techniques include:

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS can determine the mass increase of the protein, allowing for a direct calculation of the DOL.[21][22]

  • Size-Exclusion Chromatography (SEC): Can separate species with different numbers of attached PEG molecules.[20][23]

  • SDS-PAGE: Will show an increase in the apparent molecular weight of the protein.[24]

Conclusion

The N-(NHS-PEG3)-N-bis(PEG3-azide) reagent is a sophisticated and versatile tool for bioconjugation. By understanding the principles of NHS ester chemistry and carefully controlling the reaction conditions, researchers can achieve efficient and specific labeling of primary amines on lysine residues. The resulting azide-functionalized biomolecules open up a vast array of possibilities for the construction of novel therapeutics, diagnostics, and research tools through the power of click chemistry.

References

  • Glen Research. (2021). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]

  • AxisPharm. (2024, September 23). Protocol for PEG NHS Reagents. [Link]

  • Reddit r/Chempros. (2022, April 18). Conditions for coupling to an N-hydroxysuccinimide ester. [Link]

  • Precise PEG. N-(NHS-PEG3)-N-bis(PEG3-azide). [Link]

  • JenKem Technology. (2024, January 26). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451–1458. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Fee, C. J., & Van Alstine, J. M. (2006). Purification of pegylated proteins. Chemical engineering science, 61(3), 924-939. [Link]

  • Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128), 2. [Link]

  • Yang, Z., et al. (2022). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Pharmaceutics, 14(11), 2415. [Link]

  • Niu, B., et al. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 193. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]

  • Kellie, J. F., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst, 142(1), 106-114. [Link]

  • AxisPharm. PEG NHS ester, Active ester linker, Amine reactive Reagents. [Link]

  • Kalia, J., & Raines, R. T. (2008). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Bioconjugate chemistry, 19(5), 1080–1085. [Link]

  • JenKem Technology. (2024, July 30). Multi-arm Heterobifunctional PEGs for ADCs. [Link]

  • Waters Corporation. PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. [Link]

  • Wikipedia. Click chemistry. [Link]

  • CD Bioparticles. Homobifunctional Linear PEGs. [Link]

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation: concept, application, characterization, PEG reagents and its various shapes and functionalization agent. Journal of the Serbian Chemical Society, 75(12), 1645-1663. [Link]

  • Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893–16899. [Link]

  • Fürth lab. This protocol outlines antibody conjugation by NHS-esters. [Link]

Sources

Application Notes and Protocols for Click Chemistry Using N-(NHS-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Advanced Bioconjugation

Abstract: This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the use of the heterobifunctional, branched linker, N-(NHS-PEG3)-N-bis(PEG3-azide), in advanced bioconjugation strategies. We will explore the underlying chemical principles, from the initial amine-reactive coupling to the subsequent bioorthogonal click chemistry ligation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for creating complex, well-defined bioconjugates.

Introduction: The Power of Controlled Bioconjugation

In the realm of drug development, diagnostics, and fundamental biological research, the ability to specifically and stably link different molecular entities is paramount. Bioconjugation, the science of covalently linking biomolecules, has been revolutionized by the advent of "click chemistry". This suite of reactions is characterized by high yields, stereospecificity, and the formation of stable products under benign, aqueous conditions.

The N-(NHS-PEG3)-N-bis(PEG3-azide) linker represents a sophisticated tool in the bioconjugationist's arsenal.[1][2] It is a branched polyethylene glycol (PEG) linker featuring a single N-hydroxysuccinimide (NHS) ester and two terminal azide groups.[1] This unique architecture allows for a two-stage conjugation strategy:

  • Amine-Reactive Conjugation: The NHS ester selectively reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[3][4]

  • Dual Click Chemistry Handles: The two azide moieties serve as bioorthogonal handles for subsequent ligation with alkyne-containing molecules via click chemistry.[2][3]

The integrated PEG spacers enhance the solubility and biocompatibility of the resulting conjugate, potentially reducing immunogenicity and improving pharmacokinetic properties.[5][6][7] This linker is particularly valuable for applications requiring the attachment of multiple copies of a molecule to a single point on a biomolecule, such as in the development of antibody-drug conjugates (ADCs) or targeted imaging agents.[8]

Core Mechanisms: A Tale of Two Reactions

The NHS Ester-Amine Coupling: Forging the Initial Link

The first step in utilizing the N-(NHS-PEG3)-N-bis(PEG3-azide) linker is the reaction of its NHS ester with primary amines on the target biomolecule. This is a classic example of nucleophilic acyl substitution.[9]

The reaction is highly pH-dependent.[10] The primary amine must be in its unprotonated, nucleophilic state to attack the carbonyl carbon of the NHS ester.[9] However, at excessively high pH, the competing hydrolysis of the NHS ester becomes significant, reducing conjugation efficiency.[4][10] Therefore, a careful balance must be struck, with optimal reaction conditions typically falling in the pH range of 7.2 to 8.5.[4][10]

NHS_Ester_Reaction cluster_conditions Reaction Conditions Biomolecule Biomolecule-NH₂ (Protein, Peptide, etc.) Intermediate Tetrahedral Intermediate Biomolecule->Intermediate Nucleophilic Attack Linker N-(NHS-PEG3)-N-bis(PEG3-azide) Linker->Intermediate Conjugate Biomolecule-NH-CO-Linker (Stable Amide Bond) Intermediate->Conjugate Collapse & Amide Formation NHS_leaving N-Hydroxysuccinimide Intermediate->NHS_leaving Leaving Group Departure pH 7.2 - 8.5 pH 7.2 - 8.5 Aqueous Buffer Aqueous Buffer

Caption: NHS Ester Reaction with a Primary Amine.

Click Chemistry: The Bioorthogonal Ligation

Once the azide functionalities are installed on the biomolecule, the second stage of conjugation can proceed. The azide groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the subsequent reaction is highly specific. There are two primary forms of azide-alkyne click chemistry.

This is the most common and efficient form of click chemistry, utilizing a copper(I) catalyst to join an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[11][] The reaction is typically carried out in the presence of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) oxidation state.[13][14] A chelating ligand is also often included to stabilize the copper catalyst and protect the biomolecule from oxidative damage.[13][14]

CuAAC_Reaction Azide_Conjugate Biomolecule-Linker-N₃ Triazole_Product Biomolecule-Linker-Triazole-Molecule Azide_Conjugate->Triazole_Product Alkyne_Molecule Alkyne-Molecule of Interest Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->Triazole_Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

For applications where the cytotoxicity of copper is a concern (e.g., in vivo studies or live cell imaging), SPAAC offers a powerful alternative.[15][16] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides without the need for a catalyst.[15][17][18] The inherent ring strain of the cyclooctyne provides the driving force for the reaction.[15]

SPAAC_Reaction cluster_note Key Feature Azide_Conjugate Biomolecule-Linker-N₃ Triazole_Product Biomolecule-Linker-Triazole-Molecule Azide_Conjugate->Triazole_Product Spontaneous Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO) -Molecule of Interest Strained_Alkyne->Triazole_Product Copper-Free Copper-Free

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

This section provides a generalized, step-by-step protocol for a typical two-stage bioconjugation using N-(NHS-PEG3)-N-bis(PEG3-azide). Note: These are starting-point recommendations and may require optimization for specific biomolecules and applications.

Stage 1: Azide-Labeling of a Protein via NHS Ester Coupling

Objective: To covalently attach the N-(NHS-PEG3)-N-bis(PEG3-azide) linker to a protein through its primary amines.

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • N-(NHS-PEG3)-N-bis(PEG3-azide)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis cassettes for purification

Protocol:

  • Protein Preparation:

    • Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[19] Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.[20]

  • Linker Preparation:

    • Equilibrate the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to room temperature before opening to prevent moisture condensation.[19][20]

    • Immediately before use, prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF.[19] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[20]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker solution to the protein solution.[19] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to maintain protein integrity.[19]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[19] The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Remove the unreacted linker and byproducts (N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis.[19] This step is crucial to prevent interference in the subsequent click reaction.

Quantitative Data Summary for Stage 1:

ParameterRecommended RangeRationale
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
Linker Molar Excess 10-20xEnsures efficient labeling of the protein.
Reaction pH 7.2 - 8.5Optimal for amine reactivity while minimizing NHS ester hydrolysis.[4][10]
Reaction Temperature 4°C - Room TempLower temperatures can be used to slow hydrolysis and for sensitive proteins.[4]
Reaction Time 30 - 120 minutesSufficient for reaction completion; longer times may increase hydrolysis.[19]
Stage 2: Click Chemistry Ligation of the Azide-Labeled Protein

Objective: To conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein from Stage 1

  • Alkyne-containing molecule of interest

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies (e.g., desalting columns, chromatography system)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein and a 4-50 fold molar excess of the alkyne-containing molecule in the reaction buffer.[14]

    • Add the THPTA ligand solution to the reaction mixture.[14]

    • Add the CuSO₄ solution to the mixture.[14]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[14]

  • Purification:

    • Purify the final conjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts. Methods include desalting columns, ion-exchange chromatography, or size-exclusion chromatography.[21][22]

Materials:

  • Azide-labeled protein from Stage 1

  • Strained alkyne-containing molecule (e.g., DBCO-functionalized)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies

Protocol:

  • Reaction Setup:

    • Combine the azide-labeled protein and a 3-10 fold molar excess of the strained alkyne-containing molecule in the reaction buffer.

  • Incubation:

    • Incubate the reaction at 4°C overnight or at room temperature for 1-4 hours.[17] Reaction times will vary depending on the specific strained alkyne used.

  • Purification:

    • Purify the final conjugate to remove any unreacted alkyne molecule using methods such as desalting columns or chromatography.

Characterization and Quality Control

Thorough characterization of the final bioconjugate is essential to ensure its quality, purity, and functionality. A multi-pronged analytical approach is recommended.

Analytical TechniqueInformation Provided
UV-Vis Spectroscopy Can be used to determine the degree of labeling if the attached molecule has a distinct chromophore.[23]
Mass Spectrometry (ESI-MS) Provides the molecular weight of the conjugate, confirming successful ligation and allowing for the determination of the distribution of conjugated species.[23][24][25]
SDS-PAGE A shift in the molecular weight band of the protein after conjugation can indicate successful labeling.
HPLC (e.g., SEC, IEX, HIC) Assesses the purity of the conjugate, separates different conjugated species, and can help quantify aggregation.[25][26]
Functional Assays Essential to confirm that the biological activity of the protein has been retained after conjugation.

Conclusion

The N-(NHS-PEG3)-N-bis(PEG3-azide) linker is a versatile and powerful tool for creating sophisticated bioconjugates. By understanding the underlying chemistry of the two-stage conjugation process and by carefully controlling reaction conditions, researchers can generate well-defined, highly functional molecules for a wide range of applications in medicine and biology. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this advanced bioconjugation strategy.

References

  • Protocols. (n.d.). baseclick. Retrieved from [Link]

  • Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. (2015). ACS Publications. Retrieved from [Link]

  • PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. (2024). AxisPharm. Retrieved from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. (n.d.). Jena Bioscience. Retrieved from [Link]

  • Azide PEG NHS, N3-PEG-NHS. (n.d.). Nanocs. Retrieved from [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. (2025). PubMed Central. Retrieved from [Link]

  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]

  • Bioconjugate Analysis & Purification. (n.d.). CellMosaic. Retrieved from [Link]

  • N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). MySkinRecipes. Retrieved from [Link]

  • Analysis and characterization of protein-drug conjugates? (2019). ResearchGate. Retrieved from [Link]

  • Cu-Catalyzed Azide−Alkyne Cycloaddition. (n.d.). ACS Publications. Retrieved from [Link]

  • Protein Conjugates. (2010). BioProcess International. Retrieved from [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). PubMed Central. Retrieved from [Link]

  • Integrating Antibody Purification and Conjugation. (2018). Contract Pharma. Retrieved from [Link]

  • Click Chemistry. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Introduction of the Mass Spread Function for Characterization of Protein Conjugates. (2011). ACS Publications. Retrieved from [Link]

  • Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. (2021). PubMed Central. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging N-(NHS-PEG3)-N-bis(PEG3-azide) for Advanced Nanoparticle Surface Modification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The functionalization of nanoparticle surfaces is a critical determinant of their in-vivo and in-vitro performance, influencing everything from colloidal stability to cellular interaction and therapeutic efficacy. N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched polyethylene glycol (PEG) linker designed to impart a high density of reactive azide groups onto amine-bearing nanoparticle surfaces. This molecule features a strategic design:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines (-NH₂) present on the nanoparticle surface.[1]

  • Branched PEG Structure: Two discrete PEG3 arms enhance the linker's hydrodynamic radius. This PEGylation is fundamental to improving nanoparticle biocompatibility, increasing systemic circulation time by reducing opsonization and phagocytosis, and preventing aggregation.[2][3][][5]

  • Dual Terminal Azides (-N₃): These groups serve as highly specific handles for downstream covalent modification via "click chemistry," one of the most efficient and bioorthogonal ligation strategies available.[6][7] The dual-azide structure offers the potential for multivalent conjugation, enabling the attachment of multiple copies of a target molecule per linker.

This guide provides a comprehensive overview of the reaction mechanisms, detailed protocols for surface modification and characterization, and subsequent click chemistry applications using this advanced linker.

Principle of the Two-Stage Functionalization Workflow

The use of N-(NHS-PEG3)-N-bis(PEG3-azide) involves a sequential, two-stage process. The first stage is the immobilization of the linker onto the nanoparticle. The second is the conjugation of a desired payload molecule to the azide-functionalized nanoparticle.

Stage 1: Linker Immobilization via NHS Ester Coupling

The process begins with nanoparticles that possess surface primary amines. The NHS ester of the linker reacts with these amines under neutral to slightly basic conditions (pH 7.0-8.5) via nucleophilic attack, forming a stable amide bond and releasing NHS as a byproduct.[1] The choice of an amine-free buffer is critical to prevent competitive reactions that would consume the linker.[8][9]

Stage 2: Payload Conjugation via Azide-Alkyne Click Chemistry

Once the nanoparticle is decorated with azide groups and purified of excess linker, it becomes a versatile platform for bioorthogonal conjugation. Molecules containing a terminal alkyne or a strained cyclooctyne can be covalently attached through two primary methods:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction where a copper(I) catalyst facilitates the formation of a stable 1,4-disubstituted triazole ring between an azide and a terminal alkyne.[10][]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes the high ring strain of cyclooctynes (e.g., DBCO, DIBO) to react with azides, forming a stable triazole.[12][] This method is particularly advantageous for biological systems where copper toxicity is a concern.[12]

Workflow cluster_0 Stage 1: Linker Immobilization cluster_1 Stage 2: Payload Conjugation NP Amine-Functionalized Nanoparticle (-NH₂) Azide_NP Azide-Functionalized Nanoparticle (-N₃) NP->Azide_NP NHS Ester Reaction (pH 7.0-8.5, Amine-Free Buffer) Linker N-(NHS-PEG3)-N-bis(PEG3-azide) Linker->Azide_NP Azide_NP_clone Azide-Functionalized Nanoparticle (-N₃) Payload Alkyne- or DBCO-Payload (Drug, Peptide, Fluorophore) Final_NP Fully Functionalized Nanoparticle Conjugate Payload->Final_NP Azide_NP_clone->Final_NP Click Chemistry (CuAAC or SPAAC)

Diagram 1: Two-stage workflow for nanoparticle functionalization.

Experimental Protocols

3.1 Materials and Reagent Preparation

  • Linker Stock Solution: N-(NHS-PEG3)-N-bis(PEG3-azide) is moisture-sensitive.[8][9] Equilibrate the vial to room temperature before opening. Immediately before use, dissolve the required amount in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mM). Do not store the stock solution in aqueous buffers.

  • Nanoparticles: Disperse amine-functionalized nanoparticles (e.g., silica, liposomes, polymeric NPs) in an appropriate amine-free reaction buffer.

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) at pH 7.4 is standard. Other options include HEPES or Borate buffers, ensuring they do not contain primary amines.[8][14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine. This buffer contains primary amines to react with and neutralize any unreacted NHS esters.[15]

3.2 Protocol 1: Immobilization of the Azide Linker

This protocol details the covalent attachment of the linker to amine-functionalized nanoparticles.

  • Nanoparticle Preparation: Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

  • Linker Addition: Add the N-(NHS-PEG3)-N-bis(PEG3-azide) stock solution to the nanoparticle suspension. The molar excess of the linker relative to the theoretical surface amines is a critical parameter. A 10- to 50-fold molar excess is a common starting point.[9]

    • Causality: A molar excess is required to drive the reaction to completion and achieve sufficient surface density, overcoming steric hindrance and the competing hydrolysis of the NHS ester in the aqueous buffer.

  • Reaction Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or orbital shaker).

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to deactivate any remaining NHS esters.[16]

  • Purification: It is essential to remove unreacted linker and byproducts. Choose a method based on nanoparticle size and stability:

    • Centrifugation: For larger/denser nanoparticles, pellet the particles by centrifugation, discard the supernatant, and resuspend in fresh buffer. Repeat 2-3 times.

    • Dialysis: For smaller nanoparticles, dialyze against the desired storage buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) dialysis membrane for 24-48 hours with several buffer changes.

    • Size Exclusion Chromatography (SEC): An effective method for separating nanoparticles from smaller molecules.

3.3 Protocol 2: Quantification of Surface Azide Groups

Quantifying the number of accessible azide groups is crucial for stoichiometric control in the subsequent click reaction.[17][18] A common method involves reacting the azide-NPs with a molar excess of a cyclooctyne-functionalized fluorescent dye (e.g., DBCO-AF488) and quantifying the unreacted dye.[19]

  • Reaction Setup: In separate tubes, prepare a standard curve of the DBCO-fluorophore in the reaction buffer. To a known amount of azide-functionalized nanoparticles, add a specific, known concentration of the DBCO-fluorophore. Also, prepare a control reaction with non-functionalized nanoparticles.

  • SPAAC Reaction: Incubate the samples for 2-4 hours at room temperature, protected from light, to allow the click reaction to proceed to completion.[17]

  • Separation: Pellet the nanoparticles by centrifugation.

  • Quantification: Carefully collect the supernatant. Measure the fluorescence (or absorbance) of the supernatant from each sample.

  • Calculation: Using the standard curve, determine the concentration of unreacted DBCO-fluorophore remaining in the supernatant. The amount of reacted fluorophore corresponds to the number of accessible azide groups on the nanoparticle surface.[20][21]

ParameterTypical ValueMethod
Azide Density5 - 100 nmol/mgFluorometric/Spectrophotometric Quantification[20]
Change in Size (Post-Ligation)+2 to +10 nmDynamic Light Scattering (DLS)
Change in Zeta PotentialShift towards neutralElectrophoretic Light Scattering

Table 1: Key parameters for characterizing azide-functionalized nanoparticles.

3.4 Protocol 3: Downstream Payload Conjugation via Click Chemistry

3.4.1 Copper-Free SPAAC Protocol (Recommended for Biological Applications)

  • Reagent Preparation: Dissolve the DBCO-functionalized payload (e.g., peptide, drug) in a suitable solvent (e.g., DMSO, water).

  • Reaction Setup: To the purified azide-functionalized nanoparticles in buffer (pH 7.4), add the DBCO-payload solution. A 2- to 10-fold molar excess of the payload over the quantified surface azide groups is a good starting point.[12]

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Purification: Purify the final nanoparticle conjugate using the methods described in section 3.2 (centrifugation, dialysis, or SEC) to remove unreacted payload.

3.4.2 CuAAC Protocol

Caution: Copper ions can be cytotoxic and may cause nanoparticle aggregation or quench fluorescence from certain materials like quantum dots.[22][23]

  • Reagent Preparation:

    • Payload: Dissolve the alkyne-functionalized payload.

    • Catalyst: Prepare fresh stock solutions of Copper(II) Sulfate (CuSO₄, e.g., 20 mM in water) and a reducing agent, Sodium Ascorbate (e.g., 300 mM in water).[24]

    • Ligand (Optional but Recommended): Prepare a stock of a copper-stabilizing ligand like THPTA or TBTA (e.g., 100 mM in water) to improve reaction efficiency and protect biomolecules.[24][25]

  • Reaction Setup: In sequence, add the following to the azide-functionalized nanoparticles in buffer: the alkyne-payload, the copper ligand (if used), and the CuSO₄ solution. Vortex briefly.[24]

  • Initiation: Initiate the reaction by adding the fresh Sodium Ascorbate solution.[24][26]

  • Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.[24]

  • Purification: Purify the final conjugate immediately to remove the copper catalyst and excess reagents.

Click_Mechanisms cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) spaac_eq Azide-NP + DBCO-Payload -> Conjugate-NP spaac_note Copper-Free High Biocompatibility Slower Kinetics cuaac_eq Azide-NP + Alkyne-Payload --[Cu(I), Ascorbate]--> Conjugate-NP cuaac_note Copper Catalyst Required Potential Toxicity Fast Kinetics

Diagram 2: Comparison of SPAAC and CuAAC click chemistry pathways.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Incorrect buffer pH/ionic strength.- Hydrolysis of NHS ester leading to cross-linking.- Insufficient PEG density.- Copper catalyst (in CuAAC).- Optimize buffer conditions.- Ensure linker is fully dissolved before adding.- Increase molar excess of linker during immobilization.- For CuAAC, use a stabilizing ligand (THPTA) or switch to SPAAC.
Low Azide Functionalization - Inactive (hydrolyzed) NHS ester linker.- Insufficient molar excess of linker.- Buffer contains competing primary amines (e.g., Tris).- Low number of primary amines on starting NP.- Use fresh linker and anhydrous solvent for stock.- Increase the molar ratio of linker to nanoparticle.- Switch to an amine-free buffer like PBS or HEPES.- Characterize the starting amine density of your nanoparticles.
Low Click Chemistry Yield - Inaccurate quantification of surface azides.- Steric hindrance from payload or dense PEG layer.- Inactive copper catalyst (CuAAC).- Insufficient reaction time.- Re-quantify azide groups.- Use a payload with a longer spacer arm.- Use freshly prepared Sodium Ascorbate for CuAAC.- Increase incubation time for the click reaction.

References

  • Quantification of Azides on the Surface of Nanoparticles: Toward Precise Bioconjugation. (2025).
  • Quantification of azides on the surface of nanoparticles: towards precise bioconjug
  • Understanding Azide Functionalized Gold Nanoparticles. Hiyka.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). RSC Publishing.
  • The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
  • N-(NHS-PEG3)-N-bis(PEG3-azide), HCl salt. BroadPharm.
  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. (2016). RSC Publishing.
  • Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles. (2018). Beilstein Journal of Organic Chemistry.
  • NHS-Azide and NHS-Phosphine Reagents. Fisher Scientific.
  • SPAAC: Strain-Promoted Click Reaction. BOC Sciences.
  • Nanoparticle Surface Modific
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation. (2021). Frontiers in Bioengineering and Biotechnology.
  • Instructions for the use of Azido-(PEG)n-NHS. Thermo Fisher Scientific.
  • Single-Step Synthesis of Small, Azide-Functionalized Gold Nanoparticles. (2025).
  • N-(NHS-PEG3)-N-Bis(PEG3-Azide). CD Bioparticles.
  • How can I quantify azide group? (2016).
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022).
  • Peptide-decorated gold nanoparticles via strain-promoted azide-alkyne cycloaddition and post assembly deprotection. (2014).
  • Protocol for PEG NHS Reagents. (2024). AxisPharm.
  • Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound. (2019). RSC Publishing.
  • Immobilization of azide-functionalized proteins to micro- and nanoparticles directly
  • Exploring the Role of Polyethylene Glycol in Nanotechnology. BOC Sciences.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
  • NHS-PEG-NHS. Nanocs.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.
  • LA-PEG-NHS. NSP-Functional Polymers & Copolymers.
  • Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (2021). Nanoscale.
  • Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids. (2014).
  • Protocol for PEG Acid Reagents. (2022). BroadPharm.
  • Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordin
  • N-(NHS-PEG3)-N-bis(PEG3-azide). Precise PEG.
  • N-(acid-PEG3)-N-bis(PEG3-azide). BroadPharm.
  • Quantification of Nanomaterial Surfaces. (2025).
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.
  • The role of PEG on the stability in digestive fluids and in vivo fate of PEG-PLA nanoparticles following oral administration. (2025).
  • Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.
  • Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC)
  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. (2021). MDPI.
  • Modification of the nanoparticle surface with PEG.
  • PEG Surface Modification for Drug Delivery. (2021). Wang Lab.
  • N-(NHS ester-PEG2)-N-bis(PEG3-azide). MedChemExpress.
  • Polymyxin E-Modified Conjugated Polymer Nanoparticle for Photodynamic and Photothermal Combined Antimicrobial Therapy. (2022). MDPI.

Sources

Troubleshooting & Optimization

Hydrolysis of N-(NHS-PEG3)-N-bis(PEG3-azide) and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(NHS-PEG3)-N-bis(PEG3-azide). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this reagent, with a primary focus on preventing the hydrolysis of its amine-reactive N-hydroxysuccinimide (NHS) ester. Here, we will address common challenges and provide field-proven strategies to ensure the success of your conjugation experiments.

Understanding the Challenge: The Hydrolysis of NHS Esters

N-(NHS-PEG3)-N-bis(PEG3-azide) is a branched, heterobifunctional PEG linker featuring two azide moieties for click chemistry and one NHS ester for covalent conjugation to primary amines.[1][2] The success of your experiment hinges on the reactivity of the NHS ester. However, this functional group is susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering the reagent inactive for its intended amine coupling.[3][4]

The fundamental challenge is a competition between two nucleophilic reactions:

  • Aminolysis (Desired Reaction): An unprotonated primary amine from your target molecule (e.g., a lysine residue on a protein) attacks the carbonyl carbon of the NHS ester, forming a stable amide bond.

  • Hydrolysis (Undesired Reaction): A water molecule attacks the same carbonyl carbon, cleaving the NHS group and forming an unreactive carboxylic acid.[5]

Managing the reaction environment to favor aminolysis over hydrolysis is the key to achieving high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of N-(NHS-PEG3)-N-bis(PEG3-azide) inactivation?

A1: The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group.[6][7] This group is sensitive to moisture and will react with water to form a carboxylic acid, which is no longer reactive towards primary amines.[5] Proper storage and handling are critical to prevent premature hydrolysis.[7][8][9]

Q2: How does pH affect the hydrolysis of the NHS ester?

A2: The pH of the reaction buffer is the most critical factor influencing both the desired reaction and the competing hydrolysis.[3]

  • Low pH (<7): Primary amines are mostly protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the desired conjugation reaction.

  • Optimal pH (7.2 - 8.5): This range provides a balance where a sufficient portion of the target amines are deprotonated and reactive (-NH₂), while the rate of NHS ester hydrolysis is manageable.[3][10]

  • High pH (>8.5): The rate of hydrolysis increases dramatically, significantly shortening the half-life of the NHS ester and reducing the overall yield of the desired conjugate.[3][7][8]

Q3: Are the azide groups on the molecule also prone to degradation?

A3: The azide functional groups are generally stable under the aqueous, near-neutral pH conditions used for NHS ester chemistry.[11] However, they are incompatible with certain conditions. You should avoid:

  • Reducing agents: Reagents like DTT or TCEP can reduce the azide group.

  • Strong acids: Contact with strong acids can form the toxic and explosive hydrazoic acid.[12]

  • Certain metals: Avoid contact with heavy metals, which can form explosive metal azides.[12][13]

Q4: Can I prepare a stock solution of this reagent in water or buffer?

A4: No. Preparing aqueous stock solutions is strongly discouraged. The NHS ester moiety will readily hydrolyze in aqueous solutions, rendering the reagent inactive.[9][14] Stock solutions should always be prepared immediately before use in a high-quality, anhydrous (dry), water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][10][14]

Q5: Why can't I use a Tris or glycine buffer for my conjugation reaction?

A5: Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines. These primary amines will compete with your target molecule for reaction with the NHS ester, significantly reducing the efficiency of your desired conjugation.[3][5][9][10][14][15] Always use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate.[3][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conjugation efficiency 1. Hydrolyzed Reagent: The NHS ester was inactivated by moisture before or during the reaction.Verify Reagent Integrity: Ensure the reagent was stored properly at -20°C with a desiccant.[9][14] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][8][9][14] • Prepare Fresh: Dissolve the reagent in anhydrous DMSO or DMF immediately before use. Do not use previously prepared solutions.[9][14]
2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Buffer Exchange: Perform dialysis or use a desalting column to exchange your sample into an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5).[14][16]
3. Suboptimal pH: The reaction pH is too low (<7.0), protonating the target amines.Adjust pH: Increase the pH of your reaction buffer to the optimal range of 7.2-8.5 to ensure the target amines are sufficiently nucleophilic.[3][10]
Inconsistent results between experiments 1. Reagent Degradation: The reagent is degrading over time due to repeated exposure to atmospheric moisture.Aliquot Reagent: Upon first use, consider aliquoting the dry powder into smaller, single-use vials under an inert gas (like argon or nitrogen) to minimize exposure.
2. Variable Reaction Time: The time between dissolving the NHS ester and starting the reaction varies.Standardize Workflow: Add the freshly prepared NHS ester solution to your sample solution immediately. The clock is ticking as soon as the reagent is in solution.
Precipitation observed upon adding the reagent 1. Solvent Incompatibility: The volume of organic solvent used to dissolve the reagent is too high relative to the aqueous reaction volume.Minimize Organic Solvent: Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[17][18] Prepare a more concentrated stock of the NHS ester if needed.
2. Low Protein Solubility: The protein of interest is precipitating.Optimize Protein Concentration: Ensure your protein is stable and soluble at the concentration and pH used for the reaction.
Data Summary: NHS Ester Stability

The stability of the NHS ester is quantified by its half-life, which is heavily dependent on pH and temperature. The data below underscores the importance of careful condition management.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4-5 hours[19]
7.0Room Temp (~22°C)~7 hours[8]
8.04°C~1 hour[3]
8.5Room Temp (~22°C)125-180 minutes[3]
8.64°C10 minutes[3][19]
9.0Room Temp (~22°C)Minutes[7][8]
Visualizing the Core Reaction Competition

The diagram below illustrates the critical competition between the desired aminolysis pathway and the undesired hydrolysis pathway.

G cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Competing Pathway: Hydrolysis reagent N-(NHS-PEG3)-N-bis(PEG3-azide) (Active Reagent) conjugate Stable Amide Conjugate (SUCCESS) reagent->conjugate Optimal pH (7.2-8.5) Amine-Free Buffer inactive Inactive Carboxylic Acid (FAILURE) reagent->inactive High pH (>8.5) Moisture Contamination amine Target Molecule (Primary Amine, R-NH2) amine->conjugate water Water (H2O) water->inactive

Caption: Competing reaction pathways for the NHS ester.

Experimental Protocol: General Protein Labeling

This protocol provides a general framework for labeling a protein with N-(NHS-PEG3)-N-bis(PEG3-azide), with embedded best practices to minimize hydrolysis.

1. Materials and Preparation

  • N-(NHS-PEG3)-N-bis(PEG3-azide): Store vial at -20°C with desiccant.

  • Protein Sample: Purified protein dissolved in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).

  • Reaction Buffer: Amine-free buffer, pH 7.2-8.5.

  • Anhydrous Solvent: High-purity, anhydrous DMSO or DMF.

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

  • Purification: Desalting column or dialysis cassette appropriate for your protein.

2. Step-by-Step Procedure

  • Equilibrate Reagent: Remove the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) from the -20°C freezer and allow it to sit on the bench for at least 20 minutes to fully equilibrate to room temperature. This is a critical step to prevent water condensation on the reactive powder when the vial is opened. [7][8][9][14]

  • Prepare Protein Solution: Prepare your protein solution at a known concentration (typically 1-10 mg/mL) in the chosen reaction buffer.

  • Prepare NHS Ester Solution (Use Immediately):

    • Briefly centrifuge the reagent vial to ensure all powder is at the bottom.

    • Open the vial and immediately weigh the desired amount of reagent into a clean, dry microfuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to fully dissolve. This solution is not stable and must be used within minutes. [9][14]

  • Perform Conjugation:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein (a 10- to 20-fold molar excess is a common starting point).[5]

    • Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.[17][18] Lower temperatures can further slow the rate of hydrolysis.[3]

  • Quench Reaction (Optional but Recommended): To stop the reaction and ensure no unreacted NHS ester remains, add the quenching buffer to a final concentration of 50-100 mM.[18] Incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Remove the excess, unreacted/hydrolyzed reagent and reaction byproducts (like free N-hydroxysuccinimide) by running the sample through a desalting column or via dialysis against a suitable storage buffer.

Visualizing the Hydrolysis Prevention Workflow

G cluster_prep Reagent & Sample Preparation cluster_reaction Conjugation & Purification storage 1. Store Reagent (-20°C, Desiccated) equilibrate 2. Equilibrate to RT (Prevent Condensation) storage->equilibrate dissolve 4. Dissolve Reagent (Anhydrous DMSO/DMF) IMMEDIATELY BEFORE USE equilibrate->dissolve buffer_prep 3. Prepare Protein (in Amine-Free Buffer, pH 7.2-8.5) add 5. Add Reagent to Protein (Stir Gently) buffer_prep->add dissolve->add incubate 6. Incubate (30-60 min RT or 2h on Ice) add->incubate quench 7. Quench Reaction (e.g., Tris Buffer) incubate->quench purify 8. Purify Conjugate (Desalting/Dialysis) quench->purify

Caption: Recommended workflow to prevent NHS ester hydrolysis.

References

  • Klykov, O., & Weller, M. G. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods. DOI:10.1039/C5AY00042D. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. [Link]

  • AxisPharm. (2024). Protocol for PEG NHS Reagents. [Link]

  • ResearchGate. (2017). What happens to NHS after hydrolysis of NHS-ester?[Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. [Link]

  • CD Bioparticles. (n.d.). N-(NHS-PEG3)-N-Bis(PEG3-Azide). [Link]

  • National Institutes of Health (NIH). (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • Wikipedia. (n.d.). Azide. [Link]

  • ResearchGate. (2023). I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this?[Link]

  • Bräse Research Group, KIT. (2021). Research interests - Azide. [Link]

  • ResearchGate. (2025). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. [Link]

Sources

Stability of N-(NHS-PEG3)-N-bis(PEG3-azide) in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview

N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched PEG linker designed for advanced bioconjugation applications.[1][2][3] It possesses two distinct reactive functionalities:

  • An N-hydroxysuccinimide (NHS) ester: This group provides reactivity towards primary amines (-NH₂), commonly found on the N-terminus of proteins and the side chain of lysine residues, forming a stable amide bond.[4][5][6]

  • Two terminal azide groups (-N₃): These groups are stable and serve as handles for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for highly efficient and specific conjugation to alkyne-modified molecules.[1][3][7]

The polyethylene glycol (PEG) spacers enhance the solubility of the reagent and the resulting conjugate in aqueous media, reduce potential immunogenicity, and provide spatial separation between the conjugated molecules.[3] This unique architecture makes the reagent an invaluable tool for constructing complex bioconjugates, such as antibody-drug conjugates (ADCs), or for surface functionalization.[3]

The stability of this reagent in aqueous solutions is a critical factor for successful conjugation. The primary concern is the hydrolytic stability of the NHS ester, while the azide groups are generally very stable under typical bioconjugation conditions.[4][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with N-(NHS-PEG3)-N-bis(PEG3-azide) in aqueous solutions?

The main stability issue is the hydrolysis of the NHS ester group.[4][10] In the presence of water, the NHS ester can hydrolyze, regenerating the carboxylic acid and releasing N-hydroxysuccinimide (NHS). This hydrolysis reaction renders the linker incapable of reacting with its target amine, thus reducing conjugation efficiency.[4][11]

Q2: How does pH affect the stability of the NHS ester?

pH is the most critical factor governing NHS ester stability.[4][12]

  • Acidic pH (<7): Hydrolysis is slow, but the target primary amines on biomolecules are protonated (-NH₃⁺), making them poor nucleophiles and significantly slowing the desired conjugation reaction.[13]

  • Neutral pH (~7): The half-life of a typical NHS ester at 0°C is approximately 4-5 hours.[11][13]

  • Alkaline pH (7.5-9.0): This is the optimal range for the conjugation reaction. The rate of aminolysis (reaction with the amine) increases more rapidly than the rate of hydrolysis. However, as the pH increases, especially above 8.5-9.0, the rate of hydrolysis becomes significantly faster, drastically reducing the half-life of the NHS ester to mere minutes.[11][12][13]

Q3: Are the azide groups stable in aqueous solutions?

Yes, the azide functional groups are generally very stable under a wide range of conditions typically used in bioconjugation, including varying pH and the presence of most common biological buffers.[7][8][9] They are considered bioorthogonal, meaning they do not react with naturally occurring functional groups in biological systems.[7][9] However, they should be kept away from strong reducing agents, which can reduce the azide.

Q4: How should I prepare and store stock solutions of this reagent?

Due to the moisture sensitivity of the NHS ester, stock solutions should be prepared immediately before use.[14][15]

  • Solvent: First, dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][12][15] Ensure the solvent is of high quality and amine-free.[12][16]

  • Storage: While aqueous solutions should be used immediately, stock solutions in anhydrous DMSO or DMF can be stored for a limited time (e.g., up to 1-2 months) at -20°C with desiccation.[12][15][16] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[15][17]

Q5: Which buffers are compatible with this reagent?

It is critical to use buffers that do not contain primary amines.[11][13]

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and sodium bicarbonate buffers at a pH of 7.2-8.5 are ideal.[11][15]

  • Incompatible Buffers: Avoid Tris (e.g., TBS) and glycine buffers, as their primary amines will compete with the target molecule for reaction with the NHS ester, severely reducing conjugation efficiency.[11][13][14] These buffers can, however, be used to quench the reaction once it is complete.[11][15]

Troubleshooting Guide

Problem Potential Cause Solution
Low or No Conjugation Yield 1. NHS Ester Hydrolysis: The reagent was exposed to aqueous buffer for too long before adding the target molecule, or the reaction pH was too high (>9.0).[4][11]Prepare the aqueous working solution of the reagent immediately before adding it to your protein/molecule solution. Ensure the reaction buffer pH is within the optimal 7.2-8.5 range.[11][12] Consider performing the reaction at 4°C to slow hydrolysis.[13]
2. Inactive Reagent: The solid reagent may have hydrolyzed due to improper storage (exposure to moisture).[10][17]Always store the reagent desiccated at -20°C.[2][15] Equilibrate the vial to room temperature before opening.[17] You can test the reagent's activity using the protocol provided in Section 4.2.
3. Incompatible Buffer: The reaction buffer contained primary amines (e.g., Tris, glycine).[13][14]Switch to a non-amine-containing buffer like PBS, HEPES, or bicarbonate.[11][15]
4. Insufficient Molar Excess: The ratio of the linker to the target molecule was too low.Optimize the molar excess of the linker. A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point.[15]
Inconsistent Results Batch-to-Batch 1. Variable Reagent Activity: Inconsistent handling of the stock solution (e.g., repeated freeze-thaw cycles, moisture contamination).Aliquot the stock solution in the organic solvent to minimize freeze-thaw cycles and moisture exposure.
2. pH Fluctuation: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, slowing the reaction.[12][16]Use a more concentrated buffer (e.g., 0.1 M) for large-scale reactions and monitor the pH during the reaction period.[12][16]
Poor Solubility of Conjugate 1. Over-labeling: Too many linker molecules have been attached to the protein, altering its isoelectric point and causing aggregation.[14]Reduce the molar excess of the N-(NHS-PEG3)-N-bis(PEG3-azide) reagent used in the reaction.[14]

Experimental Protocols & Data

Key Stability Data

The stability of the NHS ester is quantified by its half-life (t½), the time required for 50% of the ester to hydrolyze. This value is highly dependent on pH and temperature.

pHTemperatureApproximate Half-life of NHS EsterReference
7.00°C4 - 5 hours[11][13]
7.0Room Temperature~7 hours[13]
8.04°C~1 hour[13]
8.5Room Temperature125 - 180 minutes[13]
8.64°C10 minutes[11][13]
9.0Room TemperatureMinutes[13]
Protocol: Testing the Activity of the NHS Ester

This protocol allows you to assess if your reagent has been compromised by hydrolysis during storage. It relies on the fact that the hydrolysis product, NHS, absorbs strongly at 260 nm, whereas the intact NHS ester does not.

Materials:

  • N-(NHS-PEG3)-N-bis(PEG3-azide) reagent

  • Phosphate buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • 0.5 N NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Weigh 1-2 mg of the NHS ester reagent into a microcentrifuge tube.

  • Dissolve the reagent in 2 mL of phosphate buffer. If solubility is low, first dissolve in a small volume (e.g., 100 µL) of DMSO, then add 1.9 mL of buffer.

  • Prepare a blank control tube containing only the buffer (and DMSO if used).

  • Immediately measure the absorbance of the reagent solution at 260 nm (A_initial).

  • To the reagent solution, add a small volume of 0.5 N NaOH to raise the pH and force complete hydrolysis of any active ester.

  • Incubate for 15-30 minutes at room temperature.

  • Measure the final absorbance at 260 nm (A_final).

  • Interpretation: A significant increase in absorbance (A_final > A_initial) indicates the presence of active, unhydrolyzed NHS ester in your starting material. If A_initial is very close to A_final, the reagent has likely been compromised by moisture.

Protocol: General Protein Labeling

This is a starting point protocol for labeling a protein with N-(NHS-PEG3)-N-bis(PEG3-azide).

Materials:

  • Protein solution (5-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • N-(NHS-PEG3)-N-bis(PEG3-azide) solid.

  • Anhydrous DMSO.

  • Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).[12]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Ensure your protein solution is in an appropriate amine-free buffer. If not, perform a buffer exchange.

  • Reagent Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO.

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.0-8.5 using the reaction buffer if necessary.

    • Add the desired molar excess (e.g., 20x) of the linker stock solution to the protein solution. The final concentration of DMSO should ideally be <10% (v/v).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting column (e.g., gel filtration) equilibrated with your desired storage buffer.[12]

Diagrams

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_cleanup Quench & Purify reagent Solid Reagent (Store at -20°C, Desiccated) equilibrate Equilibrate to RT (Prevents Condensation) reagent->equilibrate protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) dissolve Dissolve in Anhydrous DMSO (Prepare Fresh) equilibrate->dissolve add_reagent Add Reagent Stock (Mix Gently) dissolve->add_reagent Add to Reaction ph_adjust Adjust pH to 8.0-8.5 (e.g., Bicarbonate Buffer) protein->ph_adjust quench Quench Reaction (Add Tris or Glycine) ph_adjust->add_reagent incubate Incubate (1-2h @ RT or O/N @ 4°C) add_reagent->incubate incubate->quench Stop Reaction purify Purify Conjugate (Desalting Column) quench->purify final_product Azide-Labeled Protein (Ready for Click Chemistry) purify->final_product

Caption: Workflow for labeling a protein with N-(NHS-PEG3)-N-bis(PEG3-azide).

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) NHS_Ester Active NHS Ester (R-CO-O-NHS) Amine Primary Amine (Protein-NH₂) Water Water (H₂O) / Hydroxide (OH⁻) Amide Stable Amide Bond (Protein-NH-CO-R) Amine->Amide pH 7.2-8.5 Carboxylic_Acid Inactive Carboxylic Acid (R-COOH) Water->Carboxylic_Acid Rate increases with pH

Caption: Competing reaction pathways for the NHS ester in an aqueous buffer.

References

  • Migneault, I., et al. (2004). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Retrieved from [Link]

  • Namooda Corporation. (n.d.). N-Hydroxysuccinimide active ester. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Bailey, P. (2017). What happens to NHS after hydrolysis of NHS-ester? ResearchGate. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of Pittsburgh Safety. (2013). Safe Handling of Azides. Retrieved from [Link]

  • Liu, Z., et al. (2011). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. NIH. Retrieved from [Link]

  • UNM Chemistry. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

  • CD Bioparticles. (n.d.). N-(NHS-PEG3)-N-Bis(PEG3-Azide). Retrieved from [Link]

  • Patterson, D. M., et al. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. NIH. Retrieved from [Link]

  • Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]

  • Wissiack, R., et al. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). DOI:10.1039/C5AY00042D. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Azide Compounds. Retrieved from [Link]

  • Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. Retrieved from [Link]

  • Zhou, J., et al. (2017). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. NIH. Retrieved from [Link]

  • Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). Retrieved from [Link]

  • Wang, Y., et al. (2023). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. Retrieved from [Link]

  • Wang, H., et al. (2017). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. Retrieved from [Link]

  • Vijay Madamsetty. (2016). Is azide group is stable in acid amine coupling reaction condition? ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. Retrieved from [Link]

Sources

Preventing aggregation of proteins during N-(NHS-PEG3)-N-bis(PEG3-azide) labeling

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Preventing Protein Aggregation During Labeling with N-(NHS-PEG3)-N-bis(PEG3-azide)

Welcome to our dedicated guide for researchers, scientists, and drug development professionals utilizing the branched PEG linker, N-(NHS-PEG3)-N-bis(PEG3-azide), for protein modification. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of bioconjugation and mitigate the common challenge of protein aggregation. Our goal is to empower you with the scientific understanding to optimize your labeling reactions for high efficiency and yield of soluble, functional protein conjugates.

Frequently Asked Questions (FAQs)

Q1: What is N-(NHS-PEG3)-N-bis(PEG3-azide) and why is it used?

N-(NHS-PEG3)-N-bis(PEG3-azide) is a heterobifunctional, branched crosslinker.[1][2][3] It contains one N-hydroxysuccinimide (NHS) ester and two azide groups. The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.[4][5] The two terminal azide groups can then be used for subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules of interest.[6][7][8] The polyethylene glycol (PEG) spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate.[9][10][11]

Q2: I'm observing precipitation immediately after adding the NHS-PEG-azide reagent. What is the most likely cause?

Immediate precipitation upon adding the reagent, which is typically dissolved in an organic solvent like DMSO or DMF, is often due to solvent-induced denaturation of the protein.[12] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%, and for many sensitive proteins, it should be kept even lower (1-5%).[6]

Another potential cause is a high degree of labeling leading to intermolecular cross-linking. If the protein has many surface-exposed lysines, a high molar excess of the reagent can lead to multiple PEG linkers being attached to a single protein. The two azide groups on each linker can then potentially interact with other proteins, leading to aggregation.

Q3: Can the pH of my reaction buffer contribute to protein aggregation?

Absolutely. The pH of the reaction buffer is a critical parameter for both the labeling efficiency and protein stability.[13] The reaction between an NHS ester and a primary amine is most efficient at a slightly alkaline pH of 7.2-8.5.[5][7][14] However, every protein has a unique pH at which it is most stable. If the optimal reaction pH for the NHS ester is close to your protein's isoelectric point (pI), the protein will have a net neutral charge, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[13] It is crucial to balance the requirements of the labeling chemistry with the stability profile of your specific protein.

Q4: How does the branched structure of N-(NHS-PEG3)-N-bis(PEG3-azide) influence aggregation risk?

The branched structure with two azide functionalities presents a unique challenge compared to linear, single-azide PEG linkers. While the PEG chains themselves are hydrophilic and generally improve solubility[10], the presence of two reactive azide groups per modification site increases the potential for intermolecular cross-linking, especially at high protein concentrations or with a high degree of labeling. This can lead to the formation of oligomers and larger aggregates. Careful control over the stoichiometry of the labeling reaction is therefore paramount.

Troubleshooting Guide

Problem 1: Significant Protein Precipitation During the Labeling Reaction

Symptoms:

  • Visible cloudiness or precipitate forms in the reaction tube.

  • Low recovery of soluble protein after the reaction.

Root Cause Analysis and Solutions:

  • Suboptimal Buffer Conditions:

    • pH: The reaction pH may be too close to the protein's pI.

      • Solution: If possible, adjust the reaction pH to be at least 1 unit away from the pI. While the optimal pH for NHS ester reactions is 7.2-8.5[5][7][14], you may need to work at the lower end of this range if your protein is more stable at a neutral pH. Perform small-scale pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0) to find the best balance between labeling efficiency and protein stability.

    • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.[15]

      • Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[15]

  • High Molar Excess of Labeling Reagent:

    • Cause: A high degree of surface modification can alter the protein's charge and hydrophobic properties, leading to aggregation.

      • Solution: Reduce the molar excess of the N-(NHS-PEG3)-N-bis(PEG3-azide) reagent. Start with a lower molar ratio (e.g., 5:1 or 10:1 reagent-to-protein) and titrate up to achieve the desired degree of labeling without causing precipitation.[6][15] A two-step labeling approach can also provide better control over the degree of labeling.[16]

  • Solvent Shock:

    • Cause: Rapid addition of the labeling reagent dissolved in an organic solvent can cause localized high concentrations of the solvent, leading to protein denaturation.

      • Solution: Add the reagent solution dropwise to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is as low as possible, ideally below 5%.[6]

Problem 2: Aggregation Observed After Purification/Dialysis

Symptoms:

  • The labeling reaction appears successful, but the protein precipitates during dialysis or buffer exchange to remove excess reagent.

  • The final product shows signs of aggregation upon storage.

Root Cause Analysis and Solutions:

  • Removal of Stabilizing Agents:

    • Cause: The initial reaction buffer may contain stabilizing agents (e.g., glycerol, specific salts) that are removed during purification, leading to aggregation in the final formulation buffer.

      • Solution: Analyze your purification and final storage buffers. Consider adding stabilizing excipients to the final buffer.

  • Introduction of Destabilizing Conditions:

    • Cause: The purification method itself (e.g., shear stress from size-exclusion chromatography) or the final buffer composition may be destabilizing the now-modified protein.

      • Solution: Optimize your purification strategy to be as gentle as possible. Screen different formulation buffers for long-term stability.

Problem 3: Low Labeling Efficiency Without Aggregation

Symptoms:

  • The protein remains soluble, but characterization reveals a low degree of labeling.

Root Cause Analysis and Solutions:

  • Hydrolysis of NHS Ester:

    • Cause: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[15] This is accelerated at higher pH and in aqueous solutions.

      • Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[15] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[6][14]

  • Competing Nucleophiles:

    • Cause: The presence of primary amine-containing substances in the buffer (e.g., Tris, glycine) will consume the NHS ester.

      • Solution: As mentioned previously, use non-amine-containing buffers.[15]

  • Inaccessible Amine Groups:

    • Cause: The primary amines on your protein may be buried within the protein's structure and inaccessible to the labeling reagent.

      • Solution: A slight, reversible unfolding of the protein might be necessary, but this carries a high risk of irreversible aggregation. A more practical approach is to consider alternative labeling chemistries that target other amino acid residues if lysine labeling proves inefficient.

Experimental Protocols & Data

Protocol: Screening for Optimal Labeling Conditions

This protocol outlines a small-scale screening experiment to identify the optimal pH and reagent-to-protein molar ratio to maximize labeling efficiency while minimizing aggregation.

  • Prepare Protein Stock: Prepare your protein at a concentration of 1-5 mg/mL in a suitable amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl).

  • Set up Screening Reactions: In separate microcentrifuge tubes, set up a matrix of reactions varying the pH and molar excess of the labeling reagent.

    • pH conditions: 7.2, 7.5, 8.0, 8.5 (adjust the protein buffer accordingly).

    • Molar Excess: 5:1, 10:1, 20:1 (reagent:protein).

  • Prepare Reagent Stock: Immediately before use, dissolve N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO to a concentration of 10 mM.[6]

  • Initiate Reaction: Add the calculated volume of the reagent stock to each protein sample. Add the reagent slowly while gently vortexing.

  • Incubate: Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Assess Aggregation: After incubation, centrifuge the tubes at >14,000 x g for 10 minutes. Visually inspect for a pellet. Measure the protein concentration in the supernatant (e.g., by A280) to quantify the percentage of soluble protein.

  • Analyze Degree of Labeling: Remove excess reagent using a desalting column.[6] Analyze the degree of labeling for the soluble fractions using techniques such as mass spectrometry or a colorimetric assay for the azide group.

Table 1: Example Screening Matrix and Data Interpretation

Reaction pHMolar Excess (Reagent:Protein)% Soluble Protein (Post-Reaction)Average Degree of Labeling (DOL)Recommendation
7.25:198%1.5Good starting point if higher DOL is not required.
7.210:195%2.8Optimal balance of solubility and labeling.
7.220:192%4.1Acceptable, monitor for long-term stability.
8.05:196%2.5Good condition.
8.010:185%4.5Moderate aggregation observed.
8.020:160%6.2Significant aggregation, not recommended.
Recommended Additives for Preventing Aggregation

In cases where optimizing the primary reaction conditions is insufficient, the inclusion of stabilizing additives in the reaction buffer can be highly effective.[13][17]

Table 2: Common Anti-Aggregation Additives

AdditiveTypical ConcentrationMechanism of ActionConsiderations
L-Arginine50-500 mMSuppresses aggregation by binding to hydrophobic patches and charged regions.Can sometimes interfere with downstream applications.
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes the native protein structure (osmolyte).[17]Can make subsequent purification steps more challenging.
Sucrose5-10% (w/v)Acts as an osmolyte, favoring the compact, native state of the protein.[17]Similar to glycerol.
Non-ionic Detergents (e.g., Tween-20)0.01-0.1%Can help solubilize proteins and prevent hydrophobic interactions.[17]Must be compatible with downstream applications.
Reducing Agents (e.g., DTT, TCEP)1-5 mMPrevents the formation of non-native intermolecular disulfide bonds.[17][]Not suitable for proteins where native disulfide bonds are critical for structure.

Visualizing the Workflow and Aggregation Pathways

A clear understanding of the experimental workflow and the points at which aggregation can occur is crucial for successful troubleshooting.

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_aggregation Aggregation Pitfalls Protein Protein in Amine-Free Buffer Mix Mix Reagent & Protein Protein->Mix Reagent N-(NHS-PEG3)-N-bis(PEG3-azide) in Anhydrous DMSO Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Agg1 Solvent Shock & pH Issues Mix->Agg1 High [Solvent] pH ≈ pI Purify Remove Excess Reagent (e.g., Desalting Column) Incubate->Purify Agg2 Intermolecular Cross-linking Incubate->Agg2 High Molar Excess High [Protein] Final_Product Soluble Labeled Protein Conjugate Purify->Final_Product Agg3 Post-Reaction Instability Purify->Agg3 Buffer Change Shear Stress

Caption: Workflow for protein labeling and key aggregation points.

Aggregation_Mechanism cluster_path1 Desired Pathway cluster_path2 Aggregation Pathway P1 Protein P_Labeled1 Labeled Protein P1->P_Labeled1 Controlled Labeling P2 Protein P_Labeled2 Labeled Protein P2->P_Labeled2 Over-labeling P3 Protein Aggregate Aggregate P_Labeled2->Aggregate Intermolecular Cross-linking Reagent NHS-PEG-(Azide)₂

Caption: Desired labeling vs. aggregation due to over-labeling.

References

  • Instructions for the use of Azido-(PEG)n-NHS. (n.d.). BroadPharm.
  • Miteva, M., et al. (2010). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Analytical Chemistry, 82(17), 7365-7372. Available at: [Link]

  • Water-Soluble PEG45 Linkers with NHS and Azide Groups for Therapeutic Use. (2025, September 8). PurePEG.
  • NHS-Azide and NHS-Phosphine Reagents Instructions. (n.d.). Thermo Fisher Scientific.
  • Application Note – Protein Labeling with NHS Esters. (n.d.). Glen Research. Retrieved January 27, 2026, from [Link]

  • Cyclo[Arg-Gly-Asp-D-Phe-Lys(Azide)]. (n.d.). MedChemExpress.
  • How to Prevent Protein Aggregation: Insights and Strategies. (2026, January 20). BioPharmaSpec. Retrieved January 27, 2026, from [Link]

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. (2021). STAR Protocols, 2(3), 100654. Available at: [Link]

  • Rational Design of Solution Additives for the Prevention of Protein Aggregation. (2010). Biophysical Journal, 99(8), 2639-2648. Available at: [Link]

  • Shapiro, A. B. (2016, January 13). Why is my protein precipitating after fluorescent labeling? ResearchGate. Retrieved January 27, 2026, from [Link]

  • Influence of PEGylation on the Strength of Protein Surface Salt Bridges. (2019). Bioconjugate Chemistry, 30(7), 1936-1946. Available at: [Link]

  • Various Authors. (2013, September 14). How to avoid protein aggregation during protein concentration? ResearchGate. Retrieved January 27, 2026, from [Link]

  • Influence of PEGylation on the Strength of Protein Surface Salt Bridges. (2019, June 12). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. Retrieved January 27, 2026, from [Link]

  • N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). MySkinRecipes.
  • Various Authors. (2019, March 6). Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Available at: [Link]

  • A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL). (2023). Scientific Reports, 13(1), 8891. Available at: [Link]

  • Shapiro, A. B. (2018, April 26). How to prevent protein aggregation during dialysis to remove imidazole? ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). DC Chemicals. Retrieved January 27, 2026, from [Link]

  • N-(NHS-PEG3)-N-bis(PEG3-azide). (n.d.). Precise PEG.
  • How PEGylation Influences Protein Conformational Stability. (2016). Current Opinion in Structural Biology, 40, 116-122. Available at: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for the Modern Bioconjugation Chemist: N-(NHS-PEG3)-N-bis(PEG3-azide) Versus Traditional Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of bioconjugation, the precise and efficient linking of molecules is paramount. For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that dictates the stability, solubility, and ultimate functionality of the resulting conjugate. This guide provides an objective, in-depth comparison of a modern, multifunctional crosslinker, N-(NHS-PEG3)-N-bis(PEG3-azide), against established amine-reactive alternatives such as Bis(sulfosuccinimidyl) suberate (BS3), Disuccinimidyl suberate (DSS), and Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC). We will delve into the chemical underpinnings of these reagents, present comparative data, and provide detailed experimental protocols to empower you to make the most informed decision for your research.

The Evolving Toolkit of Amine-Reactive Crosslinkers

Primary amines, present on the N-terminus of proteins and the side chains of lysine residues, are abundant and readily accessible targets for bioconjugation.[1] The workhorse for targeting these functional groups has long been the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines to form stable amide bonds. However, the evolution of bioconjugation has demanded more than just a simple linkage. Modern applications, such as antibody-drug conjugates (ADCs), proteomics, and sophisticated drug delivery systems, require crosslinkers with enhanced features that address challenges like solubility, steric hindrance, and the need for multiplexing.

This is where N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a compelling alternative. This novel crosslinker incorporates three key features into a single molecule:

  • An Amine-Reactive NHS Ester: For the classic and reliable conjugation to primary amines.[2]

  • Polyethylene Glycol (PEG) Spacers: To enhance hydrophilicity, reduce immunogenicity, and provide flexibility.[3]

  • Dual Azide Groups: For highly specific and efficient bioorthogonal "click" chemistry reactions.[2]

This guide will dissect the practical implications of these features by comparing N-(NHS-PEG3)-N-bis(PEG3-azide) to its predecessors.

At a Glance: A Comparative Overview of Key Amine-Reactive Crosslinkers

FeatureN-(NHS-PEG3)-N-bis(PEG3-azide)BS3 (Bis(sulfosuccinimidyl) suberate)DSS (Disuccinimidyl suberate)Sulfo-SMCC
Reactive Groups NHS ester, 2x Azide2x Sulfo-NHS ester2x NHS esterSulfo-NHS ester, Maleimide
Target Functionality Primary Amines, AlkynesPrimary AminesPrimary AminesPrimary Amines, Sulfhydryls
Solubility High (PEGylated)High (Sulfonated)Low (dissolve in organic solvent)High (Sulfonated)
Membrane Permeability LowLowHighLow
Spacer Arm Length ~35.6 Å11.4 Å11.4 Å8.3 Å
Key Advantages Hydrophilic, dual-functional for click chemistry, branched structure for multivalent attachment.Water-soluble, homobifunctional for straightforward crosslinking.Membrane-permeable for intracellular crosslinking.Heterobifunctional for controlled, two-step conjugations.
Potential Limitations Higher molecular weight, potential for steric hindrance due to branched structure.Hydrolysis of NHS esters, potential for intramolecular crosslinking.Poor aqueous solubility, hydrolysis of NHS esters.Maleimide group can be unstable at pH > 7.5.

Delving Deeper: A Mechanistic and Performance Comparison

The Amine-Reactive Moiety: NHS Ester Chemistry

The foundation of all the crosslinkers discussed here is the NHS ester. This group reacts with the nucleophilic primary amine of a lysine residue or the N-terminus of a protein. The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[4]

NHS_Ester_Reaction Protein_NH2 Protein-NH₂ (Primary Amine) NHS_Ester R-C(=O)O-NHS (NHS Ester) Protein_NH2->NHS_Ester Nucleophilic Attack Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Amide_Bond Protein-NH-C(=O)-R (Stable Amide Bond) Intermediate->Amide_Bond NHS NHS (Leaving Group) Intermediate->NHS Release

Figure 1: Reaction mechanism of an NHS ester with a primary amine.

A critical factor to consider with NHS ester chemistry is its susceptibility to hydrolysis in aqueous environments.[5] The rate of hydrolysis increases with pH, competing with the desired aminolysis reaction.[6] This underscores the importance of careful buffer selection and reaction time optimization for all NHS ester-containing crosslinkers.

The Game Changer: PEGylation and its Impact

The most significant differentiator of N-(NHS-PEG3)-N-bis(PEG3-azide) is its polyethylene glycol (PEG) content. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer that imparts several beneficial properties to bioconjugates.[3]

  • Enhanced Solubility: Many therapeutic molecules and dyes are hydrophobic. Attaching them to proteins can lead to aggregation and loss of function. The hydrophilic PEG chains of N-(NHS-PEG3)-N-bis(PEG3-azide) can significantly improve the solubility of the final conjugate, preventing precipitation and maintaining biological activity.[][8] In contrast, non-PEGylated crosslinkers like DSS can introduce hydrophobicity, potentially leading to aggregation issues.[9]

  • Reduced Immunogenicity: The PEG chains can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[10]

  • Minimized Steric Hindrance: The flexible PEG spacer arm provides greater distance between the conjugated molecules, which can be crucial for preserving the biological activity of proteins, such as the binding affinity of an antibody to its antigen.

  • Improved Pharmacokinetics: For in vivo applications, PEGylation is a well-established strategy to increase the circulatory half-life of therapeutic proteins by reducing renal clearance and protecting against proteolytic degradation.[11]

A comparative study on the impact of PEGylation on nanoparticles demonstrated that PEGylated formulations have a longer circulation time and more sustained release profiles compared to their non-PEGylated counterparts.[12]

The Power of Bioorthogonality: The Azide Functionality

The presence of two azide groups on N-(NHS-PEG3)-N-bis(PEG3-azide) opens up a world of possibilities through "click chemistry."[13] Azides can react with alkyne-containing molecules in a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[]

Click_Chemistry Click Reaction (CuAAC or SPAAC) cluster_reactants Reactants Azide R₁-N₃ (Azide) Triazole R₁-Triazole-R₂ (Stable Triazole Linkage) Azide->Triazole Alkyne R₂-C≡CH (Alkyne) Alkyne->Triazole

Figure 2: The bioorthogonal click chemistry reaction between an azide and an alkyne.

This dual functionality allows for a two-step, orthogonal conjugation strategy. First, the NHS ester can be used to attach the crosslinker to a protein. Then, the azide groups can be used to attach other molecules, such as fluorescent dyes, drugs, or oligonucleotides, that have been modified with an alkyne. This provides a level of control and precision that is difficult to achieve with homobifunctional crosslinkers like BS3 and DSS, which can lead to unwanted polymerization and self-conjugation.[14]

The triazole linkage formed through click chemistry is exceptionally stable, resisting enzymatic degradation and hydrolysis, making it an excellent mimic of the native amide bond.[15]

Experimental Section: A Guide to Comparative Analysis

To objectively evaluate the performance of N-(NHS-PEG3)-N-bis(PEG3-azide) against other amine-reactive crosslinkers, a series of well-controlled experiments are necessary. Here, we provide detailed protocols for key comparative analyses.

I. Protocol for Comparing Conjugation Efficiency using SDS-PAGE

This protocol allows for the semi-quantitative comparison of the efficiency of different crosslinkers in conjugating a smaller molecule (e.g., a peptide or a small protein) to a larger protein (e.g., an antibody).

Materials:

  • Target protein (e.g., IgG antibody) at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Molecule to be conjugated (e.g., a fluorescently labeled peptide).

  • Crosslinkers: N-(NHS-PEG3)-N-bis(PEG3-azide), BS3, DSS, Sulfo-SMCC.

  • Reaction buffer: Amine-free buffer, pH 7.2-8.0 (e.g., phosphate buffer).

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • SDS-PAGE apparatus, gels, and buffers.

  • Gel imaging system.

  • Densitometry software.

Procedure:

  • Prepare Crosslinker Solutions: Immediately before use, dissolve each crosslinker in an appropriate solvent (DMSO for DSS, aqueous buffer for others) to a concentration of 10 mM.

  • Reaction Setup: In separate microcentrifuge tubes, combine the target protein with a 20-fold molar excess of each crosslinker. Incubate at room temperature for 30-60 minutes.

  • Removal of Excess Crosslinker: Use a desalting spin column to remove non-reacted crosslinker from each reaction mixture.

  • Conjugation to the Second Molecule: Add a 5-fold molar excess of the molecule to be conjugated to each of the activated protein solutions. For Sulfo-SMCC, ensure the second molecule has a free sulfhydryl group. For N-(NHS-PEG3)-N-bis(PEG3-azide), this step would involve a subsequent click chemistry reaction if the azide functionality is being utilized.

  • Quench the Reaction: Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • SDS-PAGE Analysis: Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer.[16] Run the samples on a polyacrylamide gel. Include lanes for the unconjugated target protein and the molecule to be conjugated as controls.

  • Analysis: Stain the gel with a suitable protein stain (e.g., Coomassie Blue).[17] Image the gel and use densitometry software to quantify the band intensities. The conjugation efficiency can be estimated by comparing the intensity of the conjugated protein band to the unconjugated protein band.

II. Protocol for Assessing Conjugate Stability

This protocol evaluates the stability of the linkage formed by different crosslinkers over time in a biologically relevant medium.

Materials:

  • Purified conjugates from the previous experiment.

  • Human or mouse serum.

  • Incubator at 37°C.

  • SDS-PAGE or HPLC system for analysis.

Procedure:

  • Incubation: Dilute the purified conjugates in serum to a final concentration of 0.1 mg/mL.

  • Time Points: Aliquot the mixtures and incubate at 37°C. Remove aliquots at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis: Analyze the samples at each time point by SDS-PAGE or HPLC. For SDS-PAGE, look for the appearance of bands corresponding to the unconjugated protein, indicating cleavage of the linker. For HPLC, monitor the appearance of new peaks corresponding to the cleaved components.

  • Quantification: Quantify the amount of intact conjugate remaining at each time point to determine the stability profile for each crosslinker.

III. Protocol for Evaluating the Impact on Protein Function

This protocol assesses whether the conjugation process affects the biological activity of the protein, using an antibody-antigen binding assay as an example.

Materials:

  • Purified conjugates and unconjugated antibody control.

  • Antigen-coated ELISA plate.

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate for the enzyme.

  • Plate reader.

Procedure:

  • Binding Assay: Perform an ELISA to determine the binding affinity of the conjugated antibodies to their target antigen.

  • Data Analysis: Compare the binding curves and EC50 values of the conjugated antibodies to the unconjugated control. A significant shift in the binding curve indicates that the conjugation has interfered with the antibody's binding site.

Conclusion: Making the Right Choice for Your Application

The selection of an amine-reactive crosslinker is not a one-size-fits-all decision. While traditional crosslinkers like BS3, DSS, and Sulfo-SMCC remain valuable tools for specific applications, the emergence of advanced reagents like N-(NHS-PEG3)-N-bis(PEG3-azide) offers solutions to some of the most pressing challenges in modern bioconjugation.

The integrated PEG chains of N-(NHS-PEG3)-N-bis(PEG3-azide) provide significant advantages in terms of solubility and reduced immunogenicity, making it an excellent choice for the development of therapeutic bioconjugates and for applications involving hydrophobic molecules. Furthermore, its dual azide functionality enables highly specific and controlled multistep conjugations through the power of click chemistry.

For straightforward, homobifunctional crosslinking of water-soluble proteins, BS3 remains a reliable choice. For intracellular crosslinking, the membrane-permeable DSS is still the go-to reagent. For well-defined, two-step conjugations between amines and sulfhydryls, Sulfo-SMCC is a proven option.

By understanding the unique chemical properties and performance characteristics of each of these crosslinkers, and by employing the comparative experimental protocols outlined in this guide, researchers can confidently select the optimal tool to advance their scientific endeavors.

References

  • Adler, M. J., & Wagner, C. R. (2014). Site-Specific Covalent Modification of Proteins: A High-Throughput Approach to Bioconjugation. In Methods in Enzymology (Vol. 541, pp. 105–128). Academic Press.
  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific protein bioconjugation.
  • An, G., & Fu, Z. (2018). Recent advances of N-hydroxysuccinimide esters in bioconjugation.
  • Bocci, V. (2002). The role of PEGylation in the treatment of cancer.
  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254.
  • Cuatrecasas, P., & Parikh, I. (1972). Adsorbents for affinity chromatography. Use of N-hydroxysuccinimide esters of agarose. Biochemistry, 11(12), 2291-2299.
  • Deiters, A. (2010). Principles and applications of the bioorthogonal click reaction. ChemBioChem, 11(8), 1035–1039.
  • Hermanson, G. T. (2013).
  • Jain, N., & Batra, S. K. (2018). Site-specific conjugation of payloads to antibodies. Pharmaceutical research, 35(5), 1-18.
  • Lunter, D. J., & Moghimi, S. M. (2017). The role of protein corona in the safety and efficacy of nanomedicines. Journal of Controlled Release, 266, 166-177.
  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
  • Miron, T., & Wilchek, M. (1982). A simplified method for the preparation of N-hydroxysuccinimide esters of fatty acids. Analytical Biochemistry, 126(2), 433-435.
  • Precise PEG. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). Retrieved from [Link]

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.
  • MySkinRecipes. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). Retrieved from [Link]

  • AxisPharm. (n.d.). N-NHS-PEG3-N-bisPEG3-azide. Retrieved from [Link]

  • Glen Research. (n.d.). NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

  • Rockland Immunochemicals Inc. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of SDS-PAGE. Retrieved from [Link]

  • Moghimi, S. M., Hunter, A. C., & Andresen, T. L. (2012). Factors controlling nanoparticle pharmacokinetics: an integrated analysis and future perspectives. Annual review of pharmacology and toxicology, 52, 481-503.
  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews Drug discovery, 2(3), 214-221.
  • Knop, K., Hoogenboom, R., Fischer, D., & Schubert, U. S. (2010). Poly (ethylene glycol) in drug delivery: pros and cons as well as potential alternatives.
  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of proteins. Biotechnology journal, 5(1), 113-128.
  • Laemmli, U. K. (1970). Cleavage of structural proteins during the assembly of the head of bacteriophage T4.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Agilent Technologies. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Retrieved from [Link]

  • Beck, A., Wagner-Rousset, E., Ayoub, D., Le Fourn, V., & Corvaïa, N. (2013). Characterization of antibody-drug conjugates by mass spectrometry. mAbs, 5(5), 633-641.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Retrieved from [Link]

  • Wang, J., & Wang, D. (2018).
  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from [Link]

  • AxisPharm. (n.d.). N-NHS-PEG3-N-bisPEG3-azide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). Retrieved from [Link]

  • Precise PEG. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: NHS Ester vs. Tosyl Chemistry for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of protein science, the ability to selectively attach probes, drugs, or other moieties to proteins is paramount. This guide provides an in-depth comparison of two prominent chemical strategies for protein labeling: the widely used N-hydroxysuccinimide (NHS) ester chemistry and the targeted ligand-directed tosyl (LDT) chemistry. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is critical for making informed decisions in experimental design. This guide will delve into the mechanisms, specificity, and practical considerations of each, providing the necessary framework for selecting the optimal approach for your research needs.

At a Glance: Key Differences

FeatureNHS Ester ChemistryLigand-Directed Tosyl (LDT) Chemistry
Target Residues Primary amines (Lysine, N-terminus)Nucleophilic residues (His, Tyr, Glu) in proximity to a ligand binding site.[1]
Specificity Non-specific, targets accessible primary aminesHigh site-specificity and target-selectivity[2][3]
Approach General labeling of surface-exposed lysinesTargeted labeling of a specific protein
Reaction pH Optimal at pH 8.3-8.5[4]Typically performed at or near physiological pH (e.g., pH 7.4)
Bond Formed Stable amide bondAlkylated amino acid (e.g., N-alkyl histidine, O-alkyl tyrosine)
Bond Stability Very stableStable
Key Advantage Simplicity and broad applicabilityHigh specificity for endogenous proteins in complex environments[2][5]
Key Limitation Heterogeneous labeling products[6]Requires a known ligand for the target protein

The Chemistry of Protein Labeling: A Tale of Two Strategies

The choice between NHS ester and tosyl chemistry hinges on the desired outcome of the labeling experiment. NHS ester chemistry is a workhorse for general, non-specific labeling, while LDT chemistry offers a sophisticated approach for targeted modification of a specific protein, even in a complex biological milieu.

NHS Ester Chemistry: The Broad Stroke Approach

NHS esters are highly reactive compounds that readily couple with primary amines on a protein, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, known as acylation, results in the formation of a stable amide bond.

The reaction is highly pH-dependent. At acidic pH, the amino groups are protonated and thus unreactive. The optimal pH for the reaction is typically between 8.3 and 8.5, where a sufficient concentration of deprotonated primary amines is available to react with the NHS ester.[4] However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the aminolysis reaction and reduce labeling efficiency.

Reaction Mechanism: NHS Ester Labeling

NHS_Ester_Mechanism Protein_NH2 Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack NHS_Ester Label-CO-O-NHS (NHS Ester) NHS_Ester->Intermediate Labeled_Protein Protein-NH-CO-Label (Amide Bond) Intermediate->Labeled_Protein Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Elimination

Caption: Mechanism of NHS ester reaction with a primary amine on a protein.

Ligand-Directed Tosyl (LDT) Chemistry: A Guided Missile for Proteins

LDT chemistry is a powerful technique for the selective labeling of a specific endogenous protein.[2][5] This method utilizes a labeling reagent composed of three key components: a ligand that binds to the target protein, a reactive tosyl group, and a probe (e.g., a fluorophore or biotin).

The ligand directs the tosyl group to the protein's surface, increasing its effective local concentration around the ligand's binding site.[7] This proximity effect enables the tosyl group to react with nearby nucleophilic amino acid residues. Unlike NHS esters, LDT chemistry typically targets residues such as histidine, tyrosine, and glutamate.[1] The reaction results in the alkylation of the target residue.

A key feature of LDT chemistry is its ability to achieve high site-specificity, meaning it labels a limited number of residues on the target protein.[2][3] This is in stark contrast to the often heterogeneous labeling patterns observed with NHS esters.[6]

Conceptual Workflow: Ligand-Directed Tosyl Chemistry

LDT_Workflow cluster_reagent LDT Reagent Ligand Ligand Tosyl Tosyl Group Binding Binding Probe Probe Target_Protein Target Protein (with binding pocket) Target_Protein->Binding Labeling Covalent Labeling Binding->Labeling Proximity-induced reaction Labeled_Protein Labeled Protein Labeling->Labeled_Protein

Caption: Conceptual workflow of Ligand-Directed Tosyl (LDT) chemistry.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for labeling proteins using NHS ester and LDT chemistry. It is important to note that optimization may be required for specific proteins and labels.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol is adapted from standard procedures for labeling antibodies with fluorescent dyes.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label (e.g., a fluorescent dye)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction tubes

  • Stirring or rocking platform

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it into the labeling buffer.

  • Prepare the NHS Ester Stock Solution:

    • Allow the vial of the NHS ester to warm to room temperature before opening to prevent condensation.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

  • Purification:

    • Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the label.

Protocol 2: Targeted Protein Labeling with Ligand-Directed Tosyl (LDT) Chemistry

This protocol is a generalized procedure based on published methods for LDT chemistry.[2]

Materials:

  • Target protein in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4)

  • LDT labeling reagent (ligand-tosyl-probe conjugate)

  • Anhydrous DMSO

  • Reaction tubes

  • Incubator

Procedure:

  • Prepare the LDT Reagent Stock Solution:

    • Dissolve the LDT reagent in anhydrous DMSO to a concentration of 1-10 mM.

  • Labeling Reaction:

    • Add the LDT reagent stock solution to the protein solution to a final concentration typically in the low micromolar range. The optimal concentration will depend on the affinity of the ligand for the protein.

    • Incubate the reaction mixture for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., 25°C or 37°C).

  • Removal of Excess Reagent:

    • If necessary, remove the unreacted LDT reagent by dialysis, size-exclusion chromatography, or another suitable method.

  • Analysis of Labeling:

    • Confirm the covalent labeling of the target protein by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), mass spectrometry, or Western blotting.

Making the Right Choice: A Decision Framework

The selection of a labeling chemistry should be guided by the specific research question.

When to Choose NHS Ester Chemistry:

  • General labeling is sufficient: When the goal is to attach a label to a protein without the need for site-specificity (e.g., for generating polyclonal antibodies with a fluorescent tag).

  • A known ligand is not available: If the target protein does not have a known high-affinity ligand, LDT chemistry is not a viable option.

  • Simplicity and cost-effectiveness are priorities: NHS esters are widely available and the labeling protocol is relatively straightforward.

When to Choose Ligand-Directed Tosyl (LDT) Chemistry:

  • High specificity is required: When the objective is to label a single, specific protein in a complex mixture, such as cell lysate or in living cells.[2][5]

  • Site-specific labeling is desired: LDT chemistry can provide a high degree of site-specificity, which can be crucial for preserving protein function.[2][3]

  • Studying endogenous proteins: This technique is particularly powerful for studying the function and localization of native proteins in their natural environment.[2][5]

Decision-Making Workflow

Decision_Workflow Start Start: Protein Labeling Goal Specific_Protein Need to label a specific protein in a complex mixture? Start->Specific_Protein Known_Ligand Is a high-affinity ligand known for the target protein? Specific_Protein->Known_Ligand Yes NHS Use NHS Ester Chemistry Specific_Protein->NHS No LDT Use Ligand-Directed Tosyl (LDT) Chemistry Known_Ligand->LDT Yes Consider_Alternatives Consider alternative targeted labeling strategies Known_Ligand->Consider_Alternatives No

Caption: A workflow to guide the selection between NHS ester and LDT chemistry.

Conclusion

Both NHS ester and ligand-directed tosyl chemistries are valuable tools in the protein scientist's arsenal. NHS esters provide a simple and effective method for general protein labeling, while LDT chemistry offers an elegant solution for the targeted and site-specific modification of endogenous proteins. By understanding the fundamental principles and practical considerations of each, researchers can confidently select the most appropriate strategy to advance their scientific inquiries.

References

  • Tsukiji, S., et al. (2009). Ligand-directed tosyl chemistry for protein labeling in vivo.
  • An, G., & Steinmetz, N. F. (2015). Chapter 17: Ligand-Directed Tosyl Chemistry for Selective Native Protein Labeling in Vitro, in Cells, and in Vivo. In Methods in Molecular Biology (Vol. 1266, pp. 243-263). Humana Press.
  • Tsukiji, S., & Hamachi, I. (2015). Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo. Methods in Molecular Biology, 1266, 243-63.
  • Tanaka, K., et al. (2012). Native FKBP12 engineering by ligand-directed tosyl chemistry: labeling properties and application to photo-cross-linking of protein complexes in vitro and in living cells. Journal of the American Chemical Society, 134(4), 2216-2226.
  • Dempsey, D. R., et al. (2017). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. JoVE (Journal of Visualized Experiments), (129), e56578.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Sakai, N., et al. (2013). Ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems: from basic properties to applications. Current Opinion in Chemical Biology, 17(5), 833-839.
  • Wikipedia. (2023). Tosyl group. Retrieved from [Link]

  • ResearchGate. (2015). Amino acid C-tosylation?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

  • ACS Publications. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
  • ResearchGate. (n.d.). The reaction scheme of ligand-directed tosyl chemistry; Nu denotes the nucleophilic residue on the protein surface. Retrieved from [Link]

  • RSC Publishing. (2016). Selective chemical labeling of proteins. Organic & Biomolecular Chemistry.
  • PubMed. (2015). Ligand-directed tosyl chemistry for selective native protein labeling in vitro, in cells, and in vivo. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Tosyl chemistry for labeling endogenous proteins in living native cells. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors. ACS Chemical Biology.
  • JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues.
  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers.
  • ChemRxiv. (n.d.). Ultrafast and Selective Labeling of Endogenous Proteins Using Affinity-based Benzotriazole Chemistry.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Wikipedia. (2024). Imidazole.
  • PubMed. (2021). Influence of calcium chloride and pH on soluble complex of whey protein-basil seed gum and xanthan gum.
  • PubMed Central (PMC). (2021).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Examples sulfonamide containing derivatives used for exploring its potential TS-character.
  • Indian Institute of Science. (n.d.).
  • ResearchGate. (2015). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv)

Sources

A Head-to-Head Comparison of CuAAC and SPAAC Click Chemistry for the Dual-Functional Linker: N-(NHS-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Bioconjugation Strategy

For researchers at the forefront of drug development, diagnostics, and fundamental biological inquiry, the ability to create precisely defined bioconjugates is not merely an advantage; it is a necessity. The advent of click chemistry has provided a powerful suite of tools for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) standing out as the most prominent methods.[1] Both pathways forge a highly stable triazole linkage between two molecules, yet their underlying mechanisms dictate distinct advantages and limitations that can profoundly impact experimental outcomes.[1][2]

This guide offers an in-depth comparison of CuAAC and SPAAC, specifically tailored for applications involving the versatile heterotrifunctional linker, N-(NHS-PEG3)-N-bis(PEG3-azide) . This branched linker is designed for a two-stage conjugation strategy: initial attachment to a biomolecule via its amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the introduction of two azide functionalities for subsequent click reactions.[3] The polyethylene glycol (PEG) spacers enhance solubility and reduce the potential for immunogenicity, making it a prime candidate for creating complex bioconjugates.[3] By understanding the nuances of each click chemistry approach, researchers can make an informed decision to optimize their conjugation strategy for either superior efficiency or uncompromising biocompatibility.

The Contenders: A Mechanistic Overview

At its heart, both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[1] However, the methods of activating the alkyne partner are fundamentally different.

CuAAC: The Power of Catalysis

The CuAAC reaction is the quintessential "click reaction." It employs a copper(I) catalyst to dramatically accelerate the reaction rate by orders of magnitude compared to the uncatalyzed thermal cycloaddition.[4] The copper catalyst also enforces strict regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer.[5] This level of control and efficiency has made CuAAC a workhorse in materials science and in vitro bioconjugation.[4]

However, the reliance on a copper catalyst is also its primary drawback. Copper ions can be cytotoxic, limiting the application of CuAAC in living cells and whole organisms.[6] The generation of reactive oxygen species (ROS) in the presence of copper can also lead to the degradation of sensitive biomolecules.[7]

SPAAC: Harnessing Inherent Reactivity

To overcome the cytotoxicity of CuAAC, the SPAAC reaction was developed as a copper-free alternative.[2] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner. The significant ring strain of these molecules provides the activation energy necessary to drive the cycloaddition with an azide, eliminating the need for a catalyst.[1] This makes SPAAC a truly bioorthogonal reaction, ideal for applications in living systems.[8]

The primary trade-off for this biocompatibility is a generally slower reaction rate compared to CuAAC.[6] Furthermore, the synthesis of strained cyclooctynes is more complex and costly than that of the simple terminal alkynes used in CuAAC.[2]

Quantitative Performance Showdown: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often comes down to a critical balance between reaction speed and the biological context of the experiment. The following table provides a quantitative comparison of key performance parameters to guide this decision.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Rationale & Key Considerations
Reaction Kinetics Fast (Second-order rate constants typically 10² - 10³ M⁻¹s⁻¹)[1]Moderate to Fast (Second-order rate constants typically 10⁻¹ - 10¹ M⁻¹s⁻¹)[1]CuAAC is generally 10 to 100 times faster, enabling rapid conjugations with lower reactant concentrations.[6]
Biocompatibility Limited due to copper cytotoxicity and ROS generation[6]High; no catalyst required, making it suitable for live cell and in vivo applications[1]For intracellular or in vivo studies, SPAAC is the superior choice to maintain cell viability and biological integrity.
Reagents Alkyne: Simple, inexpensive terminal alkynes. Catalyst: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[7]Alkyne: Complex, expensive strained cyclooctynes (e.g., DBCO, BCN). Catalyst: None.[2]The cost and availability of the alkyne reagent can be a significant factor in large-scale applications.
Regioselectivity Exclusively 1,4-disubstituted triazole[5]Mixture of regioisomers (1,4- and 1,5-disubstituted triazoles)[2]For applications where a single, defined isomer is critical, CuAAC offers absolute control.
Side Reactions Potential for protein oxidation due to ROS.[5]Minimal side reactions with most biological functional groups.Careful optimization of the CuAAC catalyst system is necessary to minimize damage to sensitive biomolecules.
Reaction Conditions Aqueous buffers, wide pH range (typically 4-11), room temperature.[9]Aqueous buffers, physiological pH, room or physiological temperature.Both methods are amenable to standard biological buffers, but SPAAC is more forgiving in complex biological media.
Yield & Efficiency Generally high, often quantitative with optimized conditions.[10]High, but may require longer reaction times or higher concentrations to achieve comparable yields to CuAAC.[11]In a proteomics study, CuAAC demonstrated higher labeling efficiency and specificity compared to SPAAC.[11]
Product Stability Highly stable triazole linkage.[10]Highly stable triazole linkage.[2]The resulting triazole ring is exceptionally stable in biological environments, regardless of the formation method.[2][10]

Experimental Design: A Tale of Two Workflows

The practical implementation of CuAAC and SPAAC for conjugating a protein with a reporter molecule using the N-(NHS-PEG3)-N-bis(PEG3-azide) linker follows a similar initial step but diverges significantly at the click chemistry stage.

Stage 1: Introducing the Azide Functionality

The first step in both workflows is the reaction of the NHS ester on the linker with primary amines (e.g., lysine residues) on the target protein. This step introduces the dual-azide PEG linker onto the protein surface.

Protein Protein with Primary Amines (-NH2) Azide_Protein Azide-Functionalized Protein Protein->Azide_Protein + Linker (pH 7.2-8.5) Linker N-(NHS-PEG3)-N-bis(PEG3-azide) Linker->Azide_Protein

Initial protein modification with the NHS-azide linker.

Detailed Experimental Protocol: CuAAC Conjugation

This protocol outlines the conjugation of an azide-functionalized protein to a terminal alkyne-containing reporter molecule (e.g., a fluorescent dye) using a copper-catalyzed reaction.

Core Principle: This method leverages the high efficiency of the copper(I) catalyst to rapidly and specifically form a 1,4-disubstituted triazole linkage. It is ideal for in vitro conjugations where speed and yield are paramount.

Workflow Diagram: CuAAC

cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: CuAAC Reaction Protein Protein Solution (Amine-free buffer, pH 7.2-8.5) Incubate_NHS Incubate (1-2 hours, RT) Protein->Incubate_NHS NHS_Linker N-(NHS-PEG3)-N-bis(PEG3-azide) (in DMSO) NHS_Linker->Incubate_NHS Purify_1 Purification (Desalting column) Incubate_NHS->Purify_1 Azide_Protein Azide-Functionalized Protein Purify_1->Azide_Protein Incubate_CuAAC Incubate (1 hour, RT, protected from light) Azide_Protein->Incubate_CuAAC Alkyne_Dye Alkyne-Reporter Molecule Alkyne_Dye->Incubate_CuAAC Catalyst_Mix Catalyst Premix: CuSO4, THPTA, Sodium Ascorbate Catalyst_Mix->Incubate_CuAAC Purify_2 Final Purification (SEC or Affinity Chromatography) Incubate_CuAAC->Purify_2 Final_Conjugate Final Protein Conjugate Purify_2->Final_Conjugate

CuAAC Experimental Workflow.

Step-by-Step Methodology
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[12]

    • Causality: Amine-containing buffers like Tris will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.

  • Azide Functionalization:

    • Equilibrate the vial of N-(NHS-PEG3)-N-bis(PEG3-azide) to room temperature.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.[12]

    • Add a 10- to 20-fold molar excess of the linker solution to the protein solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

    • Remove the unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

  • CuAAC Reaction:

    • Prepare the following stock solutions:

      • Alkyne-Reporter: 10 mM in DMSO.

      • Copper(II) Sulfate: 20 mM in water.[7]

      • THPTA Ligand: 100 mM in water.[7]

      • Sodium Ascorbate: 100 mM in water (prepare fresh).[7]

    • In a microcentrifuge tube, combine the azide-functionalized protein, and the alkyne-reporter molecule (use a 5- to 10-fold molar excess over the protein).

    • Prepare the catalyst premix by adding the copper(II) sulfate and THPTA ligand solutions to a final concentration of 1-2 mM and 5-10 mM, respectively.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 10-20 mM.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species. The THPTA ligand stabilizes the Cu(I) ion, preventing its disproportionation and protecting the protein from oxidative damage.[7]

  • Purification and Analysis:

    • Purify the final conjugate from excess reagents using size-exclusion chromatography (SEC) or affinity chromatography.

    • Analyze the degree of labeling (DOL) and purity of the conjugate using SDS-PAGE and UV-Vis spectrophotometry.

Detailed Experimental Protocol: SPAAC Conjugation

This protocol details the conjugation of an azide-functionalized protein to a strained alkyne-containing reporter molecule (e.g., a DBCO-dye) in a copper-free reaction.

Core Principle: This method relies on the high reactivity of a strained alkyne with an azide, enabling a bioorthogonal conjugation without the need for a cytotoxic catalyst. It is the method of choice for applications in living systems or with copper-sensitive biomolecules.

Workflow Diagram: SPAAC

cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: SPAAC Reaction Protein Protein Solution (Amine-free buffer, pH 7.2-8.5) Incubate_NHS Incubate (1-2 hours, RT) Protein->Incubate_NHS NHS_Linker N-(NHS-PEG3)-N-bis(PEG3-azide) (in DMSO) NHS_Linker->Incubate_NHS Purify_1 Purification (Desalting column) Incubate_NHS->Purify_1 Azide_Protein Azide-Functionalized Protein Purify_1->Azide_Protein Incubate_SPAAC Incubate (2-12 hours, RT or 37°C, protected from light) Azide_Protein->Incubate_SPAAC DBCO_Dye Strained Alkyne-Reporter Molecule (e.g., DBCO-dye) DBCO_Dye->Incubate_SPAAC Purify_2 Final Purification (SEC or Affinity Chromatography) Incubate_SPAAC->Purify_2 Final_Conjugate Final Protein Conjugate Purify_2->Final_Conjugate

SPAAC Experimental Workflow.

Step-by-Step Methodology
  • Protein Preparation:

    • Follow the same procedure as in the CuAAC protocol to prepare the protein in an amine-free buffer.

  • Azide Functionalization:

    • Follow the same procedure as in the CuAAC protocol to functionalize the protein with the N-(NHS-PEG3)-N-bis(PEG3-azide) linker and subsequently purify it.

  • SPAAC Reaction:

    • Prepare a 10 mM stock solution of the strained alkyne-reporter molecule (e.g., DBCO-dye) in DMSO.

    • Add a 3- to 10-fold molar excess of the strained alkyne solution to the azide-functionalized protein solution.

    • Incubate the reaction for 2-12 hours at room temperature or 37°C, protected from light. The reaction time will depend on the specific strained alkyne used and the desired degree of labeling.[13]

    • Causality: The reaction is driven solely by the inherent reactivity of the two components. No catalyst is needed. The reaction time is typically longer than CuAAC and may require optimization.

  • Purification and Analysis:

    • Purify the final conjugate from excess reagents using size-exclusion chromatography (SEC) or affinity chromatography.

    • Analyze the degree of labeling (DOL) and purity of the conjugate using SDS-PAGE and UV-Vis spectrophotometry.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for conjugations involving the N-(NHS-PEG3)-N-bis(PEG3-azide) linker is dictated by the specific requirements of the application.

  • Choose CuAAC when the primary considerations are speed, efficiency, and cost-effectiveness for in vitro applications . Its rapid kinetics and the use of inexpensive terminal alkynes make it a powerful tool for routine bioconjugation, provided that the target biomolecule is not sensitive to copper.

  • Choose SPAAC when biocompatibility is paramount . For applications involving live cells, in vivo studies, or copper-sensitive proteins, the catalyst-free nature of SPAAC makes it the only viable option. While the reagents are more expensive and the reaction times may be longer, the preservation of biological integrity is a non-negotiable advantage in these contexts.

The N-(NHS-PEG3)-N-bis(PEG3-azide) linker, with its dual azide functionalities, opens up possibilities for creating more complex architectures, such as antibody-drug conjugates with a drug-to-antibody ratio of two per attachment site, or for crosslinking applications. In both CuAAC and SPAAC, careful control over the stoichiometry of the alkyne-reporter molecule will be crucial to manage the extent of labeling and prevent unwanted intermolecular crosslinking. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently select and implement the optimal click chemistry strategy to advance their scientific goals.

References

  • BenchChem Technical Support Team. (2025).
  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of click chemistry. Accounts of chemical research, 44(9), 816–827.
  • Skwarczynski, M., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(8), 9271-9291.
  • Wang, Y., et al. (2017). Comparative analysis of Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Scientific reports, 7(1), 1-9.
  • MedChemExpress. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide). MedChemExpress.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Protein Labeling with Amino-bis-PEG3-BCN for Imaging. BenchChem.
  • Krasniqi, E., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Pharmaceutics, 16(1), 73.
  • St-Gelais, M., & Charette, A. B. (2020). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 125-143). Humana, New York, NY.
  • protocols.io. (2022). NHS-ester-protein-labeling.
  • Shan, F., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • ResearchGate. (n.d.). Synthetic schemes of click reactions: CuAAC (A), SPAAC (B), Diels-Alder...
  • Biopharma PEG. (2019, October 18). Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder.
  • Liu, H., et al. (2014). Site-specific protein labeling using PRIME and chelation-assisted click chemistry.
  • Wu, P., & Fokin, V. V. (2012). Click Triazoles for Bioconjugation. Topics in heterocyclic chemistry, 28, 163–183.
  • Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes.
  • Biotium. (2023, June 30). Protocol: Succinimidyl Ester Labeling of Protein Amines.
  • Goldup, S. M. (2023). Triazole formation and the click concept in the synthesis of interlocked molecules. Chem, 9(8), 2005-2022.
  • Zhang, W., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR protocols, 3(4), 101831.
  • MySkinRecipes. (n.d.). N-(NHS-PEG3)-N-bis(PEG3-azide).
  • ResearchGate. (n.d.). Comparison of each drug-linkers.
  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.

Sources

A Researcher's Guide to Bifunctional Linkers in Antibody-Drug Conjugate (ADC) Development: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

The field of antibody-drug conjugates (ADCs) has witnessed a remarkable evolution, transforming the landscape of targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a bifunctional linker, offer the promise of selective tumor cell eradication while minimizing systemic toxicity.[1][2] At the heart of this intricate design lies the linker, a component of paramount importance that dictates the stability, efficacy, and overall therapeutic index of the ADC.[2][3] This guide provides an in-depth comparison of bifunctional linkers, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.

The Crucial Role of the Linker: A Balancing Act of Stability and Release

The ideal bifunctional linker must perform a delicate balancing act. It needs to be sufficiently stable in the systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic window.[2][3][4] Conversely, upon reaching the target tumor cell, the linker must efficiently and selectively release the payload to exert its cytotoxic effect.[2][4] This dual requirement has driven the development of a diverse array of linker technologies, broadly categorized into two main classes: cleavable and non-cleavable linkers.[2][5]

The Two Faces of Linker Technology: Cleavable vs. Non-Cleavable

The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with profound implications for the mechanism of action, efficacy, and safety profile of the conjugate.[6]

Cleavable Linkers: Designed for Controlled Release

Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside tumor cells.[7] This controlled release mechanism can be triggered by several factors:

  • Protease-Sensitivity: These linkers incorporate peptide sequences that are substrates for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. The valine-citrulline (VC) dipeptide is a classic example, widely used in clinically approved ADCs.[8]

  • pH-Sensitivity: Exploiting the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4), these linkers, such as those containing a hydrazone bond, undergo hydrolysis to release the payload.[9]

  • Glutathione-Sensitivity: These linkers contain a disulfide bond that is readily cleaved in the highly reducing intracellular environment, where the concentration of glutathione is significantly higher than in the plasma.[9]

The primary advantage of cleavable linkers lies in their ability to release the unmodified, potent payload inside the target cell. This can lead to a powerful "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[7][9] However, this can also be a double-edged sword, as non-specific cleavage can lead to off-target toxicity.[6]

Non-Cleavable Linkers: Relying on Antibody Degradation

In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[8][10] This results in the release of the payload still attached to the linker and the amino acid residue to which it was conjugated (e.g., lysine or cysteine).

The key advantage of non-cleavable linkers is their enhanced plasma stability, which generally translates to a better safety profile and a wider therapeutic window.[8][11] Studies have shown that ADCs with non-cleavable linkers often exhibit better performance in vivo.[8] However, the released payload-linker-amino acid complex must retain its cytotoxic activity. Furthermore, the absence of a bystander effect may limit their efficacy in heterogeneous tumors.[6][11]

Comparative Analysis of Linker Performance: A Data-Driven Approach

The selection of an optimal linker is not a one-size-fits-all decision and must be guided by rigorous experimental evaluation. The following table summarizes key performance parameters and provides a comparative overview of different linker types based on published data.

Linker TypeSub-type / ExamplePlasma StabilityRelease MechanismBystander EffectKey AdvantagesKey DisadvantagesRepresentative ADCs
Cleavable Protease-sensitive (e.g., Val-Cit) Moderate to HighEnzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Yes (for membrane-permeable payloads)Potent bystander effect, release of unmodified payloadPotential for off-target toxicity due to premature cleavageBrentuximab vedotin (Adcetris®)
pH-sensitive (e.g., Hydrazone) Low to ModerateHydrolysis in acidic environments (endosomes/lysosomes)YesTargeted release in acidic compartmentsInstability in circulation can lead to systemic toxicityGemtuzumab ozogamicin (Mylotarg®)
Glutathione-sensitive (e.g., Disulfide) ModerateReduction by intracellular glutathioneYesExploits the reducing intracellular environmentPotential for premature release in circulation---
Non-cleavable Thioether (e.g., SMCC) HighProteolytic degradation of the antibody in the lysosomeNoHigh plasma stability, improved safety profileNo bystander effect, requires payload to be active with linker attachedAdo-trastuzumab emtansine (Kadcyla®)

Experimental Workflows for Linker Evaluation

A thorough assessment of a linker's performance requires a suite of well-designed experiments. Here, we provide detailed, step-by-step methodologies for key assays.

Experimental Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for determining the stability of the ADC in the bloodstream and predicting its potential for premature drug release.

Objective: To quantify the amount of intact ADC and released payload over time when incubated in plasma.

Methodology:

  • Preparation:

    • Thaw plasma (human, mouse, or other relevant species) at 37°C.

    • Prepare the ADC at a final concentration of 100 µg/mL in the plasma.

  • Incubation:

    • Incubate the ADC-plasma mixture at 37°C in a shaking water bath.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • Analysis:

    • Enzyme-Linked Immunosorbent Assay (ELISA):

      • Coat a 96-well plate with an anti-human IgG antibody to capture the ADC.

      • Add the plasma samples and incubate.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload to detect the intact ADC.

      • Measure the absorbance and calculate the percentage of intact ADC remaining at each time point.

    • Liquid Chromatography-Mass Spectrometry (LC-MS):

      • Precipitate plasma proteins from the samples.

      • Analyze the supernatant to quantify the amount of free payload released.

      • Analyze the protein pellet after reduction and digestion to determine the drug-to-antibody ratio (DAR) over time.[4]

Data Interpretation: A stable linker will show minimal decrease in intact ADC concentration and a low level of free payload in the plasma over the incubation period.

Experimental Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on a target cell line.[10]

Methodology:

  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density.[12]

    • Allow the cells to adhere overnight.[12]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, free payload, and a non-targeting control ADC.

    • Add the different concentrations to the respective wells.[12]

  • Incubation:

    • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[12]

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours.[12]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[12]

  • Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value.

Data Interpretation: A potent and specific ADC will show a low IC50 value for the target cells and a significantly higher IC50 for the control cells.

Experimental Protocol 3: Bystander Effect Assay (Co-culture System)

This assay evaluates the ability of a cleavable linker ADC to kill neighboring antigen-negative cells.

Objective: To determine if the payload released from the target cells can kill adjacent antigen-negative cells.[10]

Methodology:

  • Cell Preparation:

    • Transfect the antigen-negative cell line with a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding:

    • Seed a mixture of target (antigen-positive) and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).

  • ADC Treatment:

    • Treat the co-culture with serial dilutions of the ADC.

  • Incubation:

    • Incubate the plate for a duration sufficient to observe the bystander effect (typically 96-144 hours).

  • Analysis:

    • Fluorescence Microscopy/High-Content Imaging:

      • Image the wells to visualize the reduction in the number of GFP-positive cells.

    • Flow Cytometry:

      • Harvest the cells and analyze the percentage of viable GFP-positive cells.

  • Data Analysis:

    • Calculate the percentage of killing of the antigen-negative cells at different ADC concentrations.

Data Interpretation: A significant reduction in the number of viable antigen-negative cells in the presence of the ADC indicates a strong bystander effect.

Experimental Protocol 4: In Vivo Efficacy Study

This is the definitive preclinical experiment to assess the anti-tumor activity of an ADC in a living organism.

Objective: To evaluate the ability of the ADC to inhibit tumor growth in a xenograft mouse model.[7]

Methodology:

  • Tumor Implantation:

    • Implant human tumor cells (antigen-positive) subcutaneously into immunodeficient mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping:

    • Randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC, ADC at different dose levels).

  • ADC Administration:

    • Administer the ADCs intravenously (or via another appropriate route) according to the predetermined dosing schedule (e.g., single dose or multiple doses).[7]

  • Monitoring:

    • Measure tumor volumes with calipers two to three times per week.[7]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined maximum size or until a specified time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Data Interpretation: An effective ADC will cause a significant reduction in tumor growth or even tumor regression compared to the control groups.

Visualizing the Mechanisms: Linker Cleavage and ADC Action

To better understand the distinct mechanisms of cleavable and non-cleavable linkers, the following diagrams illustrate their pathways of action.

Cleavable_Linker_Mechanism cluster_extracellular Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (Stable Linker) Internalization Internalization (Endocytosis) ADC->Internalization 1. Targeting & Binding Lysosome Lysosome (Acidic pH, High Protease) Internalization->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Linker Cleavage (Enzymes/pH) Bystander_Effect Bystander Killing (Neighboring Cell) Payload_Release->Bystander_Effect 4. Diffusion

Caption: Mechanism of a cleavable linker ADC.

NonCleavable_Linker_Mechanism cluster_extracellular Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC Antibody-Drug Conjugate (Highly Stable Linker) Internalization Internalization (Endocytosis) ADC->Internalization 1. Targeting & Binding Lysosome Lysosome Internalization->Lysosome 2. Trafficking Degradation Antibody Degradation Lysosome->Degradation 3. Proteolysis Payload_Release Payload-Linker-AA Release Degradation->Payload_Release 4. Payload Liberation

Caption: Mechanism of a non-cleavable linker ADC.

Future Perspectives and Novel Linker Technologies

The field of ADC linker technology is continuously evolving, with researchers exploring innovative strategies to further enhance their performance. These include:

  • Dual-Payload ADCs: Utilizing linkers that can carry two different payloads with complementary mechanisms of action.

  • Site-Specific Conjugation: Employing techniques that attach the linker to a specific site on the antibody, leading to more homogeneous ADCs with improved pharmacokinetic properties.

  • Novel Cleavage Chemistries: Investigating new triggers for linker cleavage that are even more specific to the tumor microenvironment.

  • Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker to improve the solubility and pharmacokinetics of the ADC.[5]

Conclusion

The bifunctional linker is a linchpin in the design of effective and safe antibody-drug conjugates. The choice between a cleavable and non-cleavable linker strategy is dictated by the specific target, the nature of the payload, and the desired therapeutic outcome. A comprehensive understanding of their respective mechanisms, coupled with rigorous experimental evaluation of stability, cytotoxicity, and in vivo efficacy, is essential for the successful development of the next generation of targeted cancer therapies. As linker technology continues to advance, we can anticipate the emergence of even more sophisticated and effective ADCs with improved therapeutic indices, offering new hope for cancer patients.

References

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Retrieved from [Link]

  • Miller, M. L., et al. (2021). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Xenobiotica, 51(5), 594-603.
  • Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 686562.
  • Li, G., et al. (2018). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 1693, 137-147.
  • Fu, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907.
  • Waters. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Retrieved from [Link]

  • Zhang, X., et al. (2024).
  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Retrieved from [Link]

  • Medicilon. (n.d.). Evaluation of The Efficacy of ADC Drugs In Vitro & Vivo. Retrieved from [Link]

  • Z. D. et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics.
  • ResearchGate. (n.d.). In vivo efficacy of trastuzumab-ADCs with different linker-payload designs. Retrieved from [Link]

  • Hamblett, K. J., et al. (2004).
  • Dey, P., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology, 2326, 139-151.
  • ResearchGate. (n.d.). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. Retrieved from [Link]

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro assays for each ADC. Retrieved from [Link]

  • Joubert, N., et al. (2020).
  • Micillo, M., et al. (2024). Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives. Cancers, 16(2), 291.
  • Discovery Life Sciences. (n.d.). APT 2023 – Bystander Effects of Antibody Drug Conjugates. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Bioconjugation: Maximizing Potency and Homogeneity with N-(NHS-PEG3)-N-bis(PEG3-azide)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of creating next-generation biologics, the choice of a crosslinker is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of the final conjugate. This guide provides an in-depth technical comparison of N-(NHS-PEG3)-N-bis(PEG3-azide), a branched heterobifunctional linker, with traditional linear and alternative chemistry linkers. We will delve into case study data to illustrate the tangible advantages of this innovative reagent in the construction of high-performing antibody-drug conjugates (ADCs).

The Challenge of Controlled Bioconjugation

The goal of bioconjugation is to create a stable, covalent link between a biomolecule (e.g., an antibody) and a payload (e.g., a cytotoxic drug) without compromising the function of either component. Traditional methods often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR), which can lead to unpredictable efficacy and toxicity profiles. The ideal linker should offer precise control over conjugation, enhance the solubility and stability of the conjugate, and ensure the payload is delivered effectively to the target site.

N-(NHS-PEG3)-N-bis(PEG3-azide) emerges as a powerful tool to address these challenges. Its unique branched architecture, featuring a single amine-reactive N-hydroxysuccinimide (NHS) ester and two azide functionalities, enables the creation of multivalent conjugates with a defined, higher DAR from a single attachment point on the antibody. The integrated polyethylene glycol (PEG) chains further enhance the physicochemical properties of the resulting conjugate.[1][2][3]

Unveiling the Architecture: N-(NHS-PEG3)-N-bis(PEG3-azide)

The strategic design of this linker provides distinct advantages in bioconjugation strategies.

  • NHS Ester: This functional group reacts efficiently and specifically with primary amines (e.g., the ε-amino group of lysine residues) on proteins and other biomolecules, forming a stable amide bond.[4]

  • Dual Azide Groups: The two terminal azide groups are bioorthogonal, meaning they are unreactive with most biological functional groups. They serve as handles for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach payload molecules containing a corresponding alkyne group.[2] This allows for the attachment of two payload molecules per linker.

  • Branched PEG3 Spacers: The polyethylene glycol (PEG) spacers are hydrophilic, which helps to improve the solubility of the final conjugate and reduce aggregation, a common issue with hydrophobic drug payloads.[5][6] The PEG chains can also shield the conjugate from proteolytic degradation and reduce its immunogenicity, potentially prolonging its circulation half-life.[5][7]

cluster_Linker N-(NHS-PEG3)-N-bis(PEG3-azide) Structure Linker Branched Core Azide1 PEG3-Azide (Click Chemistry) Linker->Azide1 Azide2 PEG3-Azide (Click Chemistry) Linker->Azide2 PEG_NHS PEG3 Spacer Linker->PEG_NHS NHS NHS Ester (Amine Reactive) PEG_NHS->NHS

Caption: Structure of N-(NHS-PEG3)-N-bis(PEG3-azide).

Case Study: High DAR Antibody-Drug Conjugate Construction

A compelling demonstration of the power of branched azide linkers is found in the construction of homogeneous ADCs with a high drug-to-antibody ratio. A study by Stepanov et al. (2024) explored the use of a branched amino-triazide linker, structurally analogous to N-(NHS-PEG3)-N-bis(PEG3-azide) in its multivalent azide presentation, for the site-specific enzymatic conjugation of a cytotoxic payload (MMAE) to the antibody trastuzumab.[1][3]

The study highlights a critical aspect of linker design: the length of the PEG spacer. While the branched nature allows for a higher DAR, the proximity of the multiple payloads to the antibody surface can lead to steric hindrance, potentially impacting the efficiency of payload release by lysosomal enzymes. The researchers compared a "short" branched linker with a "long" branched linker containing an additional PEG4 moiety.[1]

Experimental Workflow

The construction of the ADC followed a two-step enzymatic and bioorthogonal conjugation strategy.

Antibody Trastuzumab (Antibody) MTGase Microbial Transglutaminase (MTGase) Antibody->MTGase Linker Branched Amino-Azide Linker Linker->MTGase Azide_Ab Azide-Modified Antibody MTGase->Azide_Ab SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide_Ab->SPAAC Payload BCN-MMAE (Alkyne Payload) Payload->SPAAC ADC Homogeneous DAR 6 ADC SPAAC->ADC

Caption: ADC construction workflow.

Performance Data

The resulting ADCs were characterized for their drug-to-antibody ratio and in vitro cytotoxicity against HER2-positive (BT-474) and HER2-negative (MCF-7) breast cancer cell lines.

ConjugateLinkerAverage DARIC50 (BT-474, ng/mL)IC50 (MCF-7, ng/mL)
ADC I Linear Azide21.8>1000
ADC II Short Branched Azide612.5>1000
ADC III Long Branched Azide (with extra PEG4)61.1>1000
ADC IV Heterogeneous (Thiol-Maleimide)61.0>1000

Data adapted from Stepanov, A. V., et al. (2024).[3]

The results are striking. The ADC constructed with the "short" branched linker (ADC II) exhibited significantly lower potency (higher IC50) than the ADC with the "long" branched linker (ADC III), and was even less potent than the low-DAR conjugate (ADC I).[3] This underscores the importance of the PEG spacer length in ensuring the payload can be efficiently released. The "long" branched linker ADC (ADC III) achieved a potency comparable to the heterogeneous, clinically relevant thiol-maleimide conjugate (ADC IV), but with the significant advantage of being a homogeneous product.[3]

Comparative Analysis: N-(NHS-PEG3)-N-bis(PEG3-azide) vs. Alternatives

To fully appreciate the advantages of N-(NHS-PEG3)-N-bis(PEG3-azide), it is essential to compare it with other commonly used heterobifunctional linkers.

Linear NHS-PEG-Azide Linkers

Linear NHS-PEG-azide linkers offer a straightforward approach to introducing a single azide group onto a biomolecule for subsequent click chemistry.[8]

FeatureN-(NHS-PEG3)-N-bis(PEG3-azide)Linear NHS-PEG-Azide
Payload Capacity Two payloads per linkerOne payload per linker
Achievable DAR Higher, more definedLower
Complexity Higher, branched structureLower, linear structure
Application High-potency ADCs, multivalent constructsGeneral bioconjugation, fluorescent labeling

The primary advantage of the branched structure is the ability to achieve a higher, more uniform DAR, which has been shown to correlate with increased potency.[9][10]

NHS-Maleimide Linkers (e.g., SMCC)

NHS-maleimide linkers, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), are widely used for conjugating to cysteine residues.[11]

cluster_Azide NHS-Azide Chemistry cluster_Maleimide NHS-Maleimide Chemistry NHS_Azide NHS-PEG-Azide Amine Protein-NH2 NHS_Azide->Amine Amine Reaction Azide_Protein Azide-Protein Amine->Azide_Protein Alkyne Alkyne-Payload Azide_Protein->Alkyne Click Chemistry Triazole Stable Triazole Linkage Alkyne->Triazole NHS_Maleimide NHS-Maleimide (SMCC) Thiol Protein-SH NHS_Maleimide->Thiol Thiol Reaction Thioether Thioether Linkage Thiol->Thioether

Caption: NHS-Azide vs. NHS-Maleimide reaction schemes.

FeatureN-(NHS-PEG3)-N-bis(PEG3-azide)NHS-Maleimide (SMCC)
Target Residue Lysine (via NHS)Cysteine (via Maleimide)
Second Reaction Click Chemistry (Azide-Alkyne)Thiol-Michael Addition
Linkage Stability Highly stable triazole ringThiosuccinimide ether can be prone to retro-Michael reaction leading to payload loss[12]
Bioorthogonality High (azide is absent in biological systems)Moderate (thiols are present in biological systems)
DAR Control High, especially with site-specific conjugationCan be heterogeneous if targeting native disulfides

While NHS-maleimide chemistry is well-established, the stability of the resulting thioether bond can be a concern. The triazole ring formed via click chemistry is exceptionally stable, offering a significant advantage in maintaining the integrity of the ADC in circulation.[8]

Experimental Protocols

Antibody Modification with N-(NHS-PEG3)-N-bis(PEG3-azide)

This protocol is a general guideline and should be optimized for the specific antibody and application.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(NHS-PEG3)-N-bis(PEG3-azide)

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Antibody: Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

  • Prepare Linker Stock Solution: Immediately before use, dissolve N-(NHS-PEG3)-N-bis(PEG3-azide) in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Purification: Remove excess, non-reacted linker using a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (number of linkers per antibody) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker has a chromophore.

Click Chemistry Conjugation of an Alkyne-Payload

This protocol describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. For sensitive biological systems, a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with a DBCO- or BCN-functionalized payload is recommended.

Materials:

  • Azide-modified antibody

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagents:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Dissolve the alkyne-payload in a suitable solvent (e.g., DMSO).

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO4 and 12.5 µL of 50 mM THPTA for a 0.5 mL reaction).

  • Conjugation Reaction:

    • To the azide-modified antibody in reaction buffer, add the alkyne-payload to the desired final concentration.

    • Add the catalyst premix to the antibody-payload mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess payload and catalyst components.

  • Characterization: Analyze the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and LC-MS.[13][][15]

In Vitro Cytotoxicity Assay

Materials:

  • Target cancer cell line (e.g., BT-474) and a negative control cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • ADCs and control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the unconjugated antibody in cell culture medium. Add the dilutions to the cells and incubate for 72-96 hours.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence or absorbance and calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.[16]

Conclusion

N-(NHS-PEG3)-N-bis(PEG3-azide) represents a significant advancement in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates. Its branched architecture allows for the construction of homogeneous ADCs with a high and defined drug-to-antibody ratio, a key factor in maximizing therapeutic potency. The integrated PEG spacers enhance the solubility and stability of the conjugate, addressing common challenges associated with hydrophobic payloads.

When compared to linear and traditional NHS-maleimide linkers, N-(NHS-PEG3)-N-bis(PEG3-azide) offers superior control over DAR and results in a more stable final product due to the robust triazole linkage formed via click chemistry. The case study data clearly demonstrates that while the branched structure is advantageous, the length of the PEG spacer is a critical parameter that must be optimized to ensure efficient payload release and maximal efficacy. For researchers aiming to develop highly potent, homogeneous, and stable bioconjugates, N-(NHS-PEG3)-N-bis(PEG3-azide) is an invaluable tool that merits strong consideration.

References

  • MySkinRecipes. N-(NHS-PEG3)-N-bis(PEG3-azide).
  • CD Bioparticles. N-(NHS-PEG3)-N-Bis(PEG3-Azide).
  • Agilent Technologies. Characterization of Antibody-Drug Conjugates (ADCs)
  • BenchChem.
  • PurePEG. How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • AACR Journals. Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload.
  • Stepanov, A. V., et al. (2024). Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough?. Molecules, 29(1), 123.
  • ACS Publications.
  • Medicilon. Analysis Method for Drug-to-Antibody Ratio (DAR)
  • PubMed.
  • BroadPharm. Instructions for the use of Azido-(PEG)n-NHS.
  • PubMed.
  • PurePEG. How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
  • PMC - PubMed Central. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy.
  • Agilent.
  • ACS Publications. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development.
  • Thermo Fisher Scientific. NHS-Azide and NHS-Phosphine Reagents.
  • Biointron. Antibody-Drug Conjugates (ADCs)
  • BOC Sciences. ADC Linker Selection Guide: Maximize Efficacy & Safety.
  • PubMed.
  • AxisPharm. Branched PEG Azide.
  • mAbs.
  • Agilent.
  • RSC Publishing.
  • ResearchGate. High-Throughput Cysteine Scanning To Identify Stable Antibody Conjugation Sites for Maleimide- and Disulfide-Based Linkers | Request PDF.
  • Royal Society of Chemistry. Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs.
  • ResearchGate.
  • Aestus Biotechnology. SMCC.
  • PubMed. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG.
  • Sterling Pharma Solutions. Stability of ADCs in sub-cellular fractions.
  • YouTube. Mitigating ADC Toxicities With Linker-Payload Design...
  • ResearchGate. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads | Request PDF.
  • ResearchGate. In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(NHS-PEG3)-N-bis(PEG3-azide)
Reactant of Route 2
N-(NHS-PEG3)-N-bis(PEG3-azide)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。